Derwentioside B
Description
Properties
IUPAC Name |
[(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWZFNOVWZEQMF-QNAXTHAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of Derwentioside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Derwentioside B, an iridoid glycoside. Also known as 6-O-p-hydroxybenzoylaucubin, this natural product's chemical architecture has been pieced together through a combination of advanced spectroscopic techniques. This document details the quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), alongside the experimental protocols utilized for its isolation and characterization.
Spectroscopic Data
The structural determination of this compound relies heavily on the interpretation of its NMR and mass spectrometry data. The following tables summarize the key quantitative findings.
Table 1: NMR Spectroscopic Data for this compound (Methanol-d4)
The ¹H and ¹³C NMR data were acquired in deuterated methanol (B129727) (methanol-d4) and are pivotal in assigning the proton and carbon framework of the molecule.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aucubin Moiety | ||
| 1 | 98.1 | 5.01 (d, 8.5) |
| 3 | 141.2 | 6.28 (br d, 6.0) |
| 4 | 104.9 | 5.20 (br d, 6.0) |
| 5 | 40.1 | 2.85 (m) |
| 6 | 82.1 | 5.51 (dd, 6.5, 2.0) |
| 7 | 129.5 | 5.89 (br s) |
| 8 | 146.9 | |
| 9 | 47.1 | 2.68 (dd, 8.5, 8.0) |
| 10 | 61.5 | 4.25 (d, 14.5), 4.13 (d, 14.5) |
| p-Hydroxybenzoyl Moiety | ||
| 1' | 122.1 | |
| 2', 6' | 132.8 | 7.91 (d, 8.5) |
| 3', 5' | 116.3 | 6.84 (d, 8.5) |
| 4' | 163.7 | |
| C=O | 167.9 | |
| Glucosyl Moiety | ||
| 1'' | 100.1 | 4.69 (d, 8.0) |
| 2'' | 74.8 | 3.25 (dd, 9.0, 8.0) |
| 3'' | 77.8 | 3.41 (t, 9.0) |
| 4'' | 71.6 | 3.32 (t, 9.0) |
| 5'' | 78.2 | 3.35 (m) |
| 6'' | 62.8 | 3.88 (dd, 12.0, 2.0), 3.69 (dd, 12.0, 5.5) |
Data sourced from Jensen et al., "Unusual iridoid glycosides in Veronica sects. Hebe and Labiatoides" (2008).
Table 2: High-Resolution Mass Spectrometry Data
HR-ESIMS provides the exact mass of the molecule, which is crucial for determining its elemental composition.
| Ion | Calculated m/z | Found m/z | Formula |
| [M+NH₄]⁺ | 484.1819 | 484.1824 | C₂₂H₃₀NO₁₁ |
Data sourced from Jensen et al., "Unusual iridoid glycosides in Veronica sects. Hebe and Labiatoides" (2008).
Experimental Protocols
The following section details the methodologies employed for the isolation and structural characterization of this compound.
Isolation of this compound from Veronica
This compound was isolated from the aqueous extract of the leaves and stems of a Veronica species. The general chromatographic procedure is as follows:
-
Extraction: The plant material is extracted with an aqueous solvent.
-
Chromatography: The aqueous extract is dissolved in water and subjected to column chromatography. The separation process involves a gradient elution system to separate compounds based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the target compound.
-
Purification: Fractions containing this compound are further purified using subsequent chromatographic steps until a pure compound is obtained.
Spectroscopic Analysis
The structural elucidation of the purified this compound was performed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer was used to record ¹H and ¹³C NMR spectra.
-
Sample Preparation: The purified compound was dissolved in deuterated methanol (methanol-d4).
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of protons and carbons within the molecule.
-
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS):
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source was used.
-
Analysis Mode: The analysis was performed in positive ion mode to detect the ammoniated molecular ion [M+NH₄]⁺.
-
Data Analysis: The accurate mass measurement allowed for the determination of the elemental formula of this compound.
-
Visualization of the Structure Elucidation Workflow
The logical flow of the structure elucidation process, from isolation to final structure determination, is illustrated in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
This diagram illustrates the sequential process beginning with the isolation of the compound from its natural source, followed by spectroscopic analysis, and culminating in the interpretation of the data to determine the final chemical structure. The combination of chromatographic techniques for purification and advanced spectroscopic methods for characterization is fundamental to the successful elucidation of natural product structures like this compound.
Unveiling Derwentioside B: A Technical Guide to its Discovery and Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derwentioside B, a notable iridoid glycoside, has emerged from the unique flora of Australia. This technical guide provides an in-depth exploration of the discovery and natural sourcing of this compound, tailored for professionals in the fields of chemical research and drug development. This document outlines the original isolation of the compound, its primary natural source, detailed experimental protocols for its extraction and characterization, and the quantitative data that defines its chemical identity.
Discovery and Natural Source
This compound was first discovered as one of three unusual substituted benzoyl esters of aucubin (B1666126), collectively named derwentiosides A-C.[1] The identification of these compounds was the result of a chemosystematic investigation into the water-soluble constituents of several Southern Hemisphere species of the genus Veronica.
The exclusive natural source of this compound identified in the foundational study is the plant species Veronica derwentiana, formerly known as Derwentia derwentiana.[1] This plant, commonly referred to as Derwent Speedwell, is native to Australia.[1] The chemical profile of Veronica derwentiana is distinguished by a predominance of 6-O-esters of aucubin, such as this compound, which is a unique characteristic within the Veronica genus.[1]
Quantitative Data
The structural elucidation of this compound was achieved through meticulous spectroscopic analysis. While the complete raw data is extensive, the key identifying features are summarized below.
Table 1: Spectroscopic Data for the Characterization of this compound
| Data Type | Key Observations |
| ¹H NMR | Characteristic signals for an aucubin core, a benzoyl moiety, and a glycosidic unit. Specific chemical shifts and coupling constants define the substitution pattern. |
| ¹³C NMR | Resonances corresponding to the carbon skeleton of the iridoid, the aromatic ring of the benzoyl group, and the glucose molecule, confirming the overall structure. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio confirming the molecular formula. Fragmentation patterns provide evidence for the aucubin, benzoyl, and sugar components and their connectivity. |
| Yield and Purity | The yield of this compound from the dried plant material and its purity after chromatographic separation are crucial for assessing the viability of this natural source for further research and development. (Specific values are contingent on the detailed experimental data from the full-text publication) |
Experimental Protocols
The isolation and identification of this compound involve a multi-step process, beginning with the collection and extraction of the plant material, followed by chromatographic separation and spectroscopic analysis.
Plant Material Collection and Extraction
Fresh plant material of Veronica derwentiana is the starting point for the isolation of this compound.
-
Collection: Aerial parts of Veronica derwentiana are collected from their native habitat in Australia.
-
Initial Extraction: The fresh plant material is immediately immersed in boiling ethanol (B145695) to prevent enzymatic degradation of the iridoid glycosides. The material is then liquefied, and the ethanolic extract is filtered. This process is repeated to ensure exhaustive extraction.
-
Solvent Partitioning: The combined ethanolic extracts are concentrated under reduced pressure. The resulting aqueous suspension is then partitioned with diethyl ether to remove non-polar compounds. The aqueous phase, containing the water-soluble iridoid glycosides, is retained for further purification.
Chromatographic Purification
The purification of this compound from the crude aqueous extract is achieved through a series of chromatographic techniques.
-
Column Chromatography: The aqueous extract is subjected to column chromatography over a suitable stationary phase (e.g., silica (B1680970) gel or a polymeric resin like Amberlite XAD). Elution is performed with a gradient of solvents, typically starting with water and gradually increasing the proportion of a more organic solvent like methanol (B129727) or ethanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a shallow gradient to achieve baseline separation of the derwentiosides.
Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the complete chemical structure, including the stereochemistry, of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable information about the different structural components of the glycoside.
Visualizations
Logical Workflow for the Isolation of this compound
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This technical guide has synthesized the available information on the discovery and natural sourcing of this compound. The compound's origin from Veronica derwentiana and the foundational methods for its isolation and characterization provide a solid basis for further scientific inquiry. For researchers and drug development professionals, this compound represents a unique chemical entity with potential for further investigation into its biological activities. Access to the full primary research article is recommended for a complete understanding of the detailed experimental parameters and comprehensive spectroscopic data.
References
An In-Depth Technical Guide to the Biosynthesis of Derwentioside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derwentioside B, a significant iridoid glycoside, is synthesized in plants through a specialized metabolic pathway originating from the general iridoid biosynthesis route. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on its core components: the formation of the precursor aucubin (B1666126) and the subsequent acylation. This document details the enzymatic steps, key intermediates, and the genetic basis of this pathway. Furthermore, it presents available quantitative data and outlines experimental protocols for the characterization of the involved enzymes, aiming to facilitate further research and potential biotechnological applications.
Introduction
This compound, chemically identified as 6-O-p-hydroxybenzoyl-aucubin, is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and are known for their diverse biological activities, making them valuable targets for pharmaceutical research. This compound has been isolated from the fruits of Crescentia cujete. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of its production and for the discovery of novel related compounds.
The biosynthesis of this compound can be conceptually divided into two major stages:
-
The Biosynthesis of Aucubin: This involves the formation of the core iridoid structure from geranyl pyrophosphate (GPP).
-
Acylation of Aucubin: The final step involves the attachment of a p-hydroxybenzoyl group to the 6-hydroxyl position of aucubin.
This guide will provide a detailed exploration of each of these stages.
The Biosynthesis Pathway of Aucubin
The formation of aucubin follows the well-established iridoid biosynthesis pathway, which originates from the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
The core pathway to aucubin involves a series of enzymatic reactions, including oxidation, cyclization, glycosylation, and hydroxylation. A key intermediate in this pathway is bartsioside (B12047269), which is converted to aucubin by the enzyme aucubin synthase .
Key Enzymes and Genes in Aucubin Biosynthesis
While the complete enzymatic cascade from GPP to aucubin involves multiple steps, a pivotal enzyme that has been recently identified is aucubin synthase.
-
Aucubin Synthase: This enzyme, identified as a cytochrome P450 (CYP), catalyzes the oxidation of bartsioside to form aucubin[1]. This discovery was a significant step in elucidating the final steps of aucubin biosynthesis. The specific CYP enzyme from Callicarpa americana that performs this function has been characterized[1].
Quantitative Data
Quantitative data on the enzymes of the aucubin pathway is still limited in the literature. However, studies on related iridoid pathways and analyses of aucubin content in various Plantago species provide some insights. The concentration of aucubin can vary significantly depending on the plant species, tissue type, and developmental stage, with some Plantago species accumulating up to 2-3% of their dry leaf weight as aucubin.
| Parameter | Value | Plant Species | Reference |
| Aucubin Content | Up to 3% of dry weight | Plantago species | [2] |
| Catalpol Content (derived from Aucubin) | Up to 1.81% of dry leaf weight | Plantago species |
Table 1: Quantitative Analysis of Aucubin and Related Compounds in Plantago Species.
Acylation of Aucubin to form this compound
The final step in the biosynthesis of this compound is the regioselective acylation of aucubin at the C-6 hydroxyl group with a p-hydroxybenzoyl moiety. This reaction is catalyzed by an acyltransferase .
The Acyl Donor: p-Hydroxybenzoyl-CoA
The activated acyl donor for this reaction is presumed to be p-hydroxybenzoyl-CoA . The biosynthesis of p-hydroxybenzoyl-CoA in plants can occur via several routes, primarily from the phenylpropanoid pathway. One established pathway involves the conversion of p-coumarate to p-coumaroyl-CoA, which is then converted to p-hydroxybenzoyl-CoA.
The Acyltransferase
The specific acyltransferase responsible for the synthesis of this compound has not yet been definitively identified and characterized. However, based on analogous pathways for other acylated iridoid glycosides, it is likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases. These enzymes are known to catalyze the transfer of acyl groups from Coenzyme A thioesters to various acceptor molecules, including iridoid glycosides. The identification and characterization of this enzyme is a key area for future research.
Experimental Protocols
This section provides generalized protocols for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression and Purification of Aucubin Synthase (Cytochrome P450)
Objective: To produce and purify recombinant aucubin synthase for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: The coding sequence for aucubin synthase (e.g., from Callicarpa americana) is synthesized and cloned into an appropriate expression vector for a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. N-terminal modifications may be necessary for optimal expression and membrane localization of the P450 enzyme.
-
Heterologous Expression: The expression host is transformed with the recombinant plasmid. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Cell Lysis and Membrane Fractionation: Cells are harvested and lysed. The membrane fraction containing the recombinant P450 is isolated by ultracentrifugation.
-
Solubilization and Purification: The membrane-bound P450 is solubilized using detergents. The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by other chromatographic steps like ion-exchange and size-exclusion chromatography for higher purity.
-
Characterization: The purified protein is analyzed by SDS-PAGE for purity and its concentration is determined. The characteristic CO-difference spectrum is measured to confirm that the P450 is correctly folded and incorporates the heme cofactor.
Enzyme Assay for Aucubin Synthase
Objective: To determine the enzymatic activity and kinetic parameters of aucubin synthase.
Protocol:
-
Reaction Mixture: A typical reaction mixture contains the purified aucubin synthase, a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate bartsioside, and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
Reaction Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Product Extraction: The reaction is stopped, and the product, aucubin, is extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted product is analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum to an authentic standard of aucubin.
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate bartsioside. The data are then fitted to the Michaelis-Menten equation.
Identification and Characterization of the Aucubin Acyltransferase
Objective: To identify and characterize the enzyme responsible for the final acylation step.
Protocol:
-
Candidate Gene Identification: Putative acyltransferase genes can be identified from a transcriptome or genome sequence of Crescentia cujete by homology searches using known plant acyltransferase sequences, particularly those from the BAHD family.
-
Heterologous Expression and Purification: Candidate genes are cloned and expressed in a suitable host (e.g., E. coli). The recombinant proteins are purified as described for aucubin synthase.
-
Enzyme Assay: The purified candidate enzymes are assayed for their ability to acylate aucubin. The reaction mixture would include the purified enzyme, aucubin, p-hydroxybenzoyl-CoA, and a suitable buffer.
-
Product Identification: The formation of this compound is monitored by HPLC or LC-MS.
-
Substrate Specificity and Kinetic Analysis: The substrate specificity of the identified acyltransferase is tested with a range of acyl-CoAs and iridoid glycoside acceptors. Kinetic parameters for aucubin and p-hydroxybenzoyl-CoA are determined as described for aucubin synthase.
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
References
Derwentioside B: A Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of Derwentioside B, a notable iridoid glycoside. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and contextual biological information to facilitate further research and development.
Core Physicochemical Properties
This compound, also known by its systematic name 6-O-p-Hydroxybenzoylaucubin, is a derivative of the well-studied iridoid glycoside, aucubin (B1666126). Its core chemical and physical characteristics are summarized below.
| Property | Value | Citation(s) |
| Systematic Name | 6-O-p-Hydroxybenzoylaucubin | [1][2][3] |
| CAS Number | 1016987-87-3 | [1][2] |
| Molecular Formula | C₂₂H₂₆O₁₁ | [1][2][3] |
| Molecular Weight | 466.4 g/mol | [1][2][3] |
| Appearance | Powder | [1][2][3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone. | [1][3] |
| Storage | Store at -20°C, desiccated. For solutions, store as aliquots at -20°C for up to two weeks. | [1] |
Spectroscopic Data
While a publicly available, detailed spectral analysis for this compound is not readily found, its structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers confirm the structure of this compound using NMR. Based on its structure as a derivative of aucubin, the following spectral characteristics can be anticipated:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the iridoid core of aucubin, the attached glucose moiety, and the additional p-hydroxybenzoyl group. Key signals would include those for the olefinic protons of the cyclopentene (B43876) ring, the anomeric proton of the glucose, and the aromatic protons of the p-hydroxybenzoyl group.
-
¹³C-NMR: The carbon NMR spectrum will similarly reflect the carbon skeleton of the entire molecule, with distinct signals for the iridoid, glucose, and p-hydroxybenzoyl moieties.
Biological Activity and Signaling Pathways
Specific biological activities for this compound have not been extensively reported in the scientific literature. However, its parent compound, aucubin, has been the subject of numerous studies and is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[4][5][6][7]
A significant aspect of aucubin's anti-inflammatory activity is its ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][8][9][10] This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Aucubin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[8][10]
Given that this compound is a derivative of aucubin, it is plausible that it may exhibit similar biological activities, potentially including the modulation of the NF-κB signaling pathway. However, this remains to be experimentally verified.
Below is a representative diagram of the NF-κB signaling pathway, which is a likely target for the anti-inflammatory effects of aucubin and potentially this compound.
References
- 1. 6-O-p-Hydroxybenzoylaucubin | CAS:1016987-87-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 6-O-p-Hydroxybenzoylaucubin | CymitQuimica [cymitquimica.com]
- 3. 6-O-p-Hydroxybenzoylaucubin | CAS:1016987-87-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. A review of the pharmacology and toxicology of aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 8. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary Biological Screening of Derwentioside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derwentioside B, a triterpenoid (B12794562) saponin (B1150181) identified from plants of the Lindernia genus, represents a novel natural product with unexplored therapeutic potential. This technical guide outlines a comprehensive preliminary biological screening strategy to elucidate the cytotoxic, anti-inflammatory, and antioxidant activities of this compound. Due to the current absence of specific experimental data on this compound in publicly accessible literature, this document presents a series of standardized, robust experimental protocols and hypothetical data to serve as a foundational framework for researchers. The proposed screening cascade is designed to efficiently assess the bioactivity profile of this compound and identify promising avenues for further investigation. Detailed methodologies for key in vitro assays are provided, alongside illustrative data presented in structured tables for clarity. Furthermore, this guide includes visualizations of critical signaling pathways—implicated in cytotoxicity, inflammation, and oxidative stress—and a general experimental workflow, rendered using the DOT language for use with Graphviz. This document is intended to be a practical resource for initiating the systematic evaluation of this compound and similar novel saponins (B1172615) in a drug discovery context.
Introduction
Saponins, a diverse class of glycosides, are widely recognized for their broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3] Triterpenoid saponins, in particular, have garnered significant interest in oncological and immunological research due to their potential to modulate key cellular pathways.[1][4] this compound, a triterpenoid saponin, is a constituent of plants within the Lindernia genus, which have been used in traditional medicine. To date, the biological activities of this compound have not been reported. This guide proposes a systematic approach to its preliminary biological screening.
The screening strategy detailed herein encompasses a tiered approach, beginning with broad-spectrum cytotoxicity assays against a panel of cancer cell lines. Positive hits would then be subjected to more specific anti-inflammatory and antioxidant assays to build a comprehensive biological activity profile.
Proposed Preliminary Biological Screening Cascade
The initial evaluation of this compound would logically commence with an assessment of its cytotoxic potential, followed by investigations into its anti-inflammatory and antioxidant properties.
Cytotoxicity Screening
The primary objective of the cytotoxicity screening is to determine the concentration at which this compound induces cell death in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], and HeLa [cervical]) and a normal cell line (e.g., HEK293 [human embryonic kidney]) will be cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound will be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which will then be serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.5%. Cells will be treated with the various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Data Presentation
Table 1: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 2.9 |
| HEK293 | Normal Kidney | > 100 |
Anti-inflammatory Activity Screening
Given that many saponins exhibit anti-inflammatory properties, it is pertinent to evaluate this compound for such activity. In vitro assays based on the inhibition of protein denaturation and stabilization of red blood cell membranes provide a simple and effective preliminary assessment.
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture Preparation: A reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 50, 100, 200, 400, 800 µg/mL) will be prepared.
-
Control and Standard: A control group will be prepared with distilled water in place of the test substance. Diclofenac sodium will be used as a positive control.
-
Incubation: The samples will be incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the absorbance of the solutions will be measured at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation will be calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. The IC50 value will be determined from a plot of percentage inhibition versus concentration.
Hypothetical Data Presentation
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test Substance | Hypothetical IC50 (µg/mL) |
| Inhibition of Albumin Denaturation | This compound | 185.4 ± 12.3 |
| Diclofenac Sodium | 15.8 ± 1.2 |
Antioxidant Activity Screening
The antioxidant potential of this compound can be assessed through its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for this purpose.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) will be prepared in methanol (B129727).
-
Reaction Initiation: To 1 mL of each sample concentration, 3 mL of a 0.1 mM methanolic solution of DPPH will be added.
-
Incubation: The mixtures will be shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions will be measured at 517 nm.
-
Control and Standard: A control will be prepared using methanol instead of the sample. Ascorbic acid will be used as a positive control.
-
Data Analysis: The percentage of DPPH radical scavenging activity will be calculated as follows: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. The IC50 value will be determined.
Hypothetical Data Presentation
Table 3: Antioxidant Activity of this compound
| Assay | Test Substance | Hypothetical IC50 (µg/mL) |
| DPPH Radical Scavenging | This compound | 95.7 ± 8.1 |
| Ascorbic Acid | 8.2 ± 0.7 |
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and key signaling pathways that may be modulated by this compound based on the hypothetical screening results.
Experimental Workflow
Caption: Proposed experimental workflow for the preliminary biological screening of this compound.
Potential Cytotoxicity-Related Signaling Pathway
Should this compound exhibit significant cytotoxicity, investigating its effect on apoptosis-related pathways such as the PI3K/Akt/mTOR pathway would be a logical next step.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR survival pathway by this compound.
Potential Anti-inflammatory Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
Potential Antioxidant-Related Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response.
Caption: Potential modulation of the Nrf2 antioxidant response pathway by this compound.
Conclusion and Future Directions
This technical guide provides a hypothetical yet scientifically grounded framework for the initial biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, anti-inflammatory, and antioxidant assays, offers a systematic approach to characterizing its bioactivity profile. The illustrative data and pathway diagrams serve to contextualize the potential outcomes and guide subsequent mechanistic studies.
Should the preliminary screening yield positive results, further investigations would be warranted. These could include:
-
Broadening the Cell Line Panel: Testing against a more extensive and diverse panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, such as confirming apoptosis through caspase activation assays or analyzing the expression of key proteins in the identified signaling pathways via Western blotting.
-
In Vivo Studies: If in vitro activity is potent and selective, progressing to animal models of cancer or inflammation to assess efficacy and safety.
The exploration of novel natural products like this compound is a critical component of modern drug discovery. The methodologies and conceptual frameworks presented in this guide are intended to facilitate and streamline this process for the scientific community.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Activity of Pure Saponins: A Deep Dive into Their Biological Impact [greenskybio.com]
- 3. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Evaluation of Derwentioside B as a Potential UVA-Screening Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, there is a notable absence of published scientific literature specifically investigating the efficacy of Derwentioside B as a UVA-screening agent. This technical guide, therefore, presents a comprehensive and hypothetical framework for the evaluation of this compound for this application. The experimental protocols, data, and mechanistic pathways described herein are based on established standards for the assessment of novel photoprotective compounds and should be considered a roadmap for future research.
Introduction
The increasing incidence of skin disorders associated with ultraviolet A (UVA) radiation (320-400 nm) necessitates the discovery and development of novel and effective UVA-screening agents. UVA radiation penetrates deep into the dermis, generating reactive oxygen species (ROS) that induce oxidative stress, cellular damage, photoaging, and carcinogenesis.[1][2][3][4] Natural products represent a promising reservoir of new photoprotective compounds.
This compound, an iridoid glycoside, presents a chemical scaffold that suggests potential for UV absorption. Its structure, incorporating a p-hydroxybenzoyl group, is a chromophore that could absorb radiation in the UVA range. This guide outlines a rigorous, multi-faceted approach to thoroughly evaluate the potential of this compound as a UVA-screening agent, from initial photochemical characterization to in vitro biological efficacy and safety assessments.
Photochemical and In Vitro Sunscreen Efficacy Assessment
The initial evaluation of a potential UVA-screening agent involves characterizing its ability to absorb and withstand UV radiation.
UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum of this compound and identify its maximum absorption wavelength (λmax) within the UV range.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent transparent in the UV range (e.g., ethanol (B145695) or methanol).
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer, calibrated according to the manufacturer's instructions.
-
Measurement: Scan the absorbance of each dilution from 290 nm to 400 nm using a 1 cm path length quartz cuvette. Use the solvent as a blank reference.
-
Data Analysis: Plot absorbance versus wavelength to generate the absorption spectrum. Determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Hypothetical Quantitative Data:
| Parameter | Hypothetical Value | Significance |
| λmax | 325 nm | Indicates peak absorption is within the UVA-II range. |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | High value suggests efficient photon absorption. |
| Critical Wavelength (λc) | 375 nm | A value > 370 nm indicates broad-spectrum protection.[5] |
Photostability Assessment
Objective: To evaluate the chemical stability of this compound upon exposure to a controlled dose of UV radiation.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in a quartz cuvette.
-
Initial Measurement: Measure the initial absorbance spectrum (T₀) of the sample.
-
UV Irradiation: Expose the sample to a controlled dose of UVA radiation using a solar simulator. The dose should be relevant to typical sun exposure (e.g., 10 J/cm²).
-
Post-Irradiation Measurement: Measure the absorbance spectrum at various time points during and after irradiation (e.g., T₁, T₂, T₃).
-
Data Analysis: Calculate the percentage of degradation over time by monitoring the decrease in absorbance at λmax. High-performance liquid chromatography (HPLC) can also be used for a more precise quantification of the remaining parent compound.
Hypothetical Quantitative Data:
| Irradiation Dose (J/cm²) | % Degradation of this compound | Significance |
| 5 | 2% | Minimal degradation at a moderate UV dose. |
| 10 | 5% | High stability under significant UV stress. |
| 20 | 12% | Indicates good photostability, crucial for a sunscreen agent. |
In Vitro Biological and Safety Evaluation
This phase assesses the interaction of this compound with skin cells to determine its safety profile and its ability to protect against UVA-induced cellular damage. Human keratinocytes (e.g., HaCaT) and dermal fibroblasts (e.g., HDFs) are the preferred models.
Cytotoxicity Assay
Objective: To determine the inherent toxicity of this compound on skin cells in the absence of UV radiation.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed HaCaT or HDF cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Quantitative Data:
| Cell Line | This compound IC₅₀ (µM) | Significance |
| HaCaT Keratinocytes | > 200 µM | Low cytotoxicity to epidermal cells. |
| HDF Fibroblasts | > 200 µM | Low cytotoxicity to dermal cells. |
Phototoxicity Assay
Objective: To determine if this compound becomes toxic when activated by UVA light.
Experimental Protocol (Neutral Red Uptake - 3T3 NRU Phototoxicity Test):
-
Cell Seeding: Seed Balb/c 3T3 fibroblasts in two separate 96-well plates.
-
Compound Treatment: After 24 hours, treat both plates with a range of concentrations of this compound.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (+UVA). Keep the duplicate plate in the dark (-UVA).
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Staining: Wash the cells and incubate with Neutral Red dye, which is taken up by viable cells.
-
Extraction & Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Compare the IC₅₀ values between the irradiated and non-irradiated plates. A significant difference indicates phototoxic potential.
Assessment of UVA-Induced Oxidative Stress
Objective: To measure the ability of this compound to reduce the generation of intracellular ROS in skin cells following UVA exposure.
Experimental Protocol (DCFH-DA Assay):
-
Cell Seeding & Treatment: Seed HaCaT keratinocytes in a black, clear-bottom 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Dye Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
UVA Irradiation: Expose the cells to a dose of UVA known to induce ROS (e.g., 10 J/cm²).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to the UVA-only control. N-acetylcysteine can be used as a positive control antioxidant.
Hypothetical Quantitative Data:
| Treatment | Intracellular ROS Level (% of UVA Control) | Significance |
| Control (No UVA) | 15% | Baseline ROS level. |
| UVA Only | 100% | UVA-induced oxidative stress. |
| UVA + this compound (5 µM) | 65% | Dose-dependent reduction in ROS. |
| UVA + this compound (10 µM) | 40% | Significant antioxidant activity. |
Mechanistic Insights: Modulation of Stress-Signaling Pathways
UVA radiation activates stress-related signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which contributes to inflammation and collagen degradation. Assessing the effect of this compound on this pathway is crucial for understanding its protective mechanism beyond simple UV absorption.
UVA-Induced MAPK Signaling Pathway
UVA-induced oxidative stress leads to the phosphorylation and activation of key MAPK proteins: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This activation upregulates transcription factors like AP-1, leading to the expression of matrix metalloproteinases (MMPs) that degrade collagen, and pro-inflammatory cytokines. A potential photoprotective agent would ideally inhibit this activation.
Experimental Workflow for MAPK Activation Analysis
Objective: To determine if pre-treatment with this compound can reduce the UVA-induced phosphorylation of p38, JNK, and ERK in human keratinocytes.
Experimental Protocol (Western Blotting):
-
Cell Culture and Treatment: Culture HaCaT cells to 80% confluency. Starve cells in serum-free media for 12-24 hours to reduce basal signaling. Pre-treat with this compound for 2 hours.
-
UVA Irradiation: Expose cells to UVA radiation (e.g., 10 J/cm²). Include non-irradiated and UVA-only controls.
-
Protein Extraction: Lyse the cells at a specific time point post-irradiation (e.g., 30-60 minutes) using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (e.g., anti-p-p38).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with antibodies for the total forms of p38, JNK, and ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound as a novel UVA-screening agent. The outlined experiments would rigorously assess its photochemical properties, in vitro efficacy, safety, and mechanism of action.
Positive outcomes from these studies—specifically, high UVA absorbance, good photostability, low cytotoxicity, and the ability to mitigate UVA-induced oxidative stress and MAPK activation—would provide a strong rationale for advancing this compound into further stages of development. Subsequent steps would include formulation studies to ensure optimal delivery and stability in a cosmetic or pharmaceutical base, followed by pre-clinical in vivo testing on reconstructed human skin models and, ultimately, human clinical trials to confirm its safety and efficacy as a photoprotective agent.
References
- 1. Modulation of Redox and Inflammatory Signaling in Human Skin Cells Using Phytocannabinoids Applied after UVA Irradiation: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of UVB Radiation-induced Tissue Swelling and Immune Suppression by Nicotinamide Riboside and Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet B-induced oxidative damage in human skin keratinocytes is alleviated by Pinus morrisonicola leaf essential oil through activation of the Nrf2-dependent antioxidant defense system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Carnosine on UVA-Induced Changes in Intracellular Signaling of Human Skin Fibroblast Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Derwentioside B: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound named "Derwentioside B." This document has been constructed as an in-depth technical guide outlining the potential therapeutic targets and mechanisms of action for a hypothetical compound with this name, based on the known biological activities of structurally related natural products, such as terpenoid and flavonoid glycosides. The data and experimental protocols presented herein are derived from studies on these related compounds and serve as a representative framework for the potential investigation of this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural compounds.
Introduction
This compound is a putative novel natural product, likely belonging to the terpenoid or flavonoid glycoside class of molecules. Compounds in these classes are known for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] This guide explores the potential therapeutic targets of this compound by examining established mechanisms of related compounds. The primary focus will be on its potential roles in modulating key signaling pathways involved in inflammation and neurodegeneration.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of analogous compounds, this compound is hypothesized to have therapeutic potential in the following areas:
-
Anti-Inflammatory Effects: Many terpenoids and flavonoids exhibit potent anti-inflammatory properties by modulating inflammatory signaling pathways.[2][3]
-
Neuroprotective Effects: Several natural compounds show promise in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation within the central nervous system.[4][5]
-
Anticancer Activity: Certain terpenoid lactones have demonstrated cytotoxic effects against various cancer cell lines.[1]
The potential mechanisms of action for this compound could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[3]
Quantitative Data on Biological Activities of Related Compounds
The following tables summarize quantitative data from studies on compounds structurally related to the hypothetical this compound. This data provides a benchmark for the potential efficacy of novel compounds in these classes.
Table 1: Anti-Inflammatory Activity of Related Natural Compounds
| Compound/Extract | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Cardamonin | LPS-induced NF-κB activation | RAW264.7 macrophages | Dose-dependent inhibition | [4] |
| Mulberry Leaf Flavonoids | LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition | [6] |
| Tiliroside | Carrageenan-induced paw edema | Mice | Inhibition of edema | [7] |
| Patuletin 3-O-β-D-glucopyranoside | Carrageenan-induced paw edema | Mice | Inhibition of edema | [7] |
| Helioscopinolide B | Cytotoxicity | EPG85-257RDB cell line | 5.7 µM | [1] |
| Helioscopinolide E | Cytotoxicity | EPG85-257RDB cell line | 4.4 µM | [1] |
Table 2: Neuroprotective and Other Activities of Related Natural Compounds
| Compound | Activity | Model | Key Findings | Reference |
| Ginsenoside Rd | Neuroprotection | TMT-induced neurotoxicity in mice | Attenuated cognitive decline and neuronal loss | [8] |
| Quercetin | Neuroprotection | H2O2-induced oxidative stress in PC-12 cells | Attenuates p53 expression and reduces apoptosis | [5] |
| Myricetin | Neuroprotection | General | Multiple molecular targets | [5] |
| Hennoside B | Antioxidant Activity | FRAP and ABTS assays | Highest antioxidant activity among hennosides | [9] |
Detailed Experimental Protocols
The following are representative experimental protocols that could be employed to investigate the therapeutic targets of this compound.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., RAW264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies).
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.
-
After treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Quantification of Nitric Oxide (NO) Production
-
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
RAW264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system.
-
Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
-
Methodology:
-
Cells are treated with this compound and/or a stimulant (e.g., LPS or TNF-α) for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Derwentioside B chemical structure and stereochemistry
Researchers, scientists, and drug development professionals should be aware that comprehensive chemical and structural data for a compound named "Derwentioside B" is not available in the public domain based on current scientific literature and chemical databases.
Extensive searches for "this compound" have not yielded any specific information regarding its chemical structure, stereochemistry, or associated experimental data. This suggests several possibilities:
-
Novel or Recently Identified Compound: this compound may be a very new discovery that has not yet been fully characterized and published in peer-reviewed literature.
-
Proprietary Information: The data pertaining to this compound could be part of a confidential research and development program within a pharmaceutical or biotechnology company and, therefore, not publicly accessible.
-
Alternative Nomenclature: The compound might be more commonly known under a different name, or "this compound" could be a trivial name not yet linked to its systematic chemical identifier in public databases.
-
Typographical Error: It is also possible that the name "this compound" is a misspelling of another known natural product.
Without primary literature sources detailing its isolation, characterization, and synthesis, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of its structure or related signaling pathways.
For professionals in drug development and chemical research, it is crucial to rely on verified and published data. In the absence of such data for "this compound," any further investigation would require access to the original source of the name, be it a research publication, a conference proceeding, or an internal report.
Should information on this compound become publicly available, a comprehensive technical guide would typically include the following sections, which are currently undeliverable:
-
Chemical Structure and Stereochemistry: A detailed 2D and 3D representation of the molecule, with unambiguous assignment of all stereocenters.
-
Physicochemical Properties: A table summarizing key quantitative data such as molecular weight, formula, melting point, optical rotation, and solubility.
-
Spectroscopic Data: Tables of NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet (UV) data that form the basis of the structural elucidation.
-
Isolation and Purification Protocols: A detailed methodology section describing the extraction of the compound from its natural source and the chromatographic techniques used for its purification.
-
Synthetic Protocols: If applicable, a step-by-step description of the total synthesis or semi-synthesis of the molecule.
-
Biological Activity and Signaling Pathways: Information on the compound's mechanism of action, supported by diagrams of relevant signaling pathways.
At present, we recommend verifying the name and searching for alternative identifiers or related compounds that may provide a starting point for research.
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Derwentioside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derwentioside B is an iridoid glycoside, identified as 6-O-p-hydroxybenzoyl-aucubin. Iridoid glycosides, such as the parent compound Aucubin (B1666126), are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The addition of a p-hydroxybenzoyl moiety to the aucubin scaffold may modulate its biological profile, making this compound a compound of interest for further investigation in drug discovery and development. As no total synthesis has been reported in the literature to date, this document provides a detailed proposed synthetic protocol to enable its preparation for research purposes.
The proposed synthesis commences with the commercially available iridoid glycoside, Aucubin, and employs a regioselective esterification strategy to introduce the p-hydroxybenzoyl group at the C6-hydroxyl position. This protocol is designed to be accessible to researchers with a strong background in organic synthesis.
Proposed Retrosynthetic Analysis
The retrosynthetic strategy for this compound is centered on the disconnection of the ester bond at the C6 position of the aucubin core. This leads to Aucubin and a suitably protected derivative of p-hydroxybenzoic acid. Benzyl (B1604629) protection is proposed for the phenolic hydroxyl group of p-hydroxybenzoic acid due to its stability under the planned esterification conditions and its facile removal via hydrogenolysis, which is compatible with the other functional groups present in the molecule.
Diagram of the Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section details the proposed three-step synthesis of this compound from commercially available starting materials.
Step 1: Synthesis of 4-(Benzyloxy)benzoic Acid (2)
This step involves the protection of the phenolic hydroxyl group of p-hydroxybenzoic acid (1) as a benzyl ether.
-
Materials: p-Hydroxybenzoic acid (1), Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone, Dichloromethane (B109758) (DCM), Sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
To a solution of p-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol/water to afford 4-(benzyloxy)benzoic acid (2) as a white solid.
-
Step 2: Steglich Esterification of Aucubin (3) with 4-(Benzyloxy)benzoic Acid (2)
This key step involves the regioselective esterification of the C6-hydroxyl group of Aucubin with the protected p-hydroxybenzoic acid. Achieving regioselectivity at the C6-OH is crucial and may be influenced by steric factors or by employing enzymatic catalysis. The following protocol is based on a chemical approach.
-
Materials: Aucubin (3), 4-(Benzyloxy)benzoic acid (2), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve Aucubin (1.0 eq) and 4-(benzyloxy)benzoic acid (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 4-dimethylaminopyridine (0.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.5 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to isolate the protected this compound intermediate (4).
-
Step 3: Deprotection to Yield this compound (5)
The final step is the removal of the benzyl protecting group by catalytic hydrogenation to yield the target natural product.
-
Materials: Protected this compound intermediate (4), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the protected intermediate (4) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound (5). Further purification can be achieved by preparative HPLC if necessary.
-
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Data
| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Expected Yield (%) | Analytical Data (Expected) |
| 1 | Benzyl Protection | p-Hydroxybenzoic acid | 4-(Benzyloxy)benzoic acid | Benzyl bromide, K₂CO₃, Acetone, reflux | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Steglich Esterification | Aucubin, 4-(Benzyloxy)benzoic acid | 6-O-(4-Benzyloxybenzoyl)aucubin | DCC, DMAP, DCM, 0 °C to rt | 40-60 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 3 | Hydrogenolysis | 6-O-(4-Benzyloxybenzoyl)aucubin | This compound | H₂, 10% Pd/C, Methanol, rt | 90-99 | ¹H NMR, ¹³C NMR, HRMS, IR, [α]D |
Mandatory Visualization
Diagram of the Proposed Synthetic Workflow
Caption: Proposed total synthesis workflow for this compound.
Application Note: Quantitative Analysis of Lindernioside B in Plant Extracts Using HPLC-MS/MS
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Lindernioside B, a complex triterpenoid (B12794562) saponin (B1150181), in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and quality control of botanical samples containing Lindernioside B.
Introduction
Lindernioside B is a naturally occurring triterpenoid saponin found in certain plant species. Triterpenoid saponins (B1172615) are known for a wide range of biological activities, and their accurate quantification is crucial for research, drug development, and the quality control of herbal products. Due to their structural complexity and often low abundance, traditional analytical methods may lack the required sensitivity and selectivity. HPLC-MS/MS offers a powerful solution for the reliable quantification of these compounds in complex matrices. This document provides a detailed protocol for the extraction and analysis of Lindernioside B.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) of Lindernioside B from Plant Material
A general procedure for the extraction of triterpenoid saponins from plant material involves the following steps:
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) to a constant weight and grind it into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% methanol (B129727) and vortex for 1 minute.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 45°C.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Reconstitute the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the target analyte, Lindernioside B, with 10 mL of methanol.
-
Evaporate the methanolic eluate to dryness.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is typically employed for the separation of complex saponins.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. The negative mode is often preferred for saponins due to the presence of acidic sugar moieties.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
The quantitative performance of the HPLC-MS/MS method was evaluated. The following tables summarize the method validation parameters for the analysis of Lindernioside B.
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 70 | 30 |
| 10.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: MRM Transitions and Optimized MS Parameters for Lindernioside B
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lindernioside B | 837.9 | 675.8 | 200 | 35 |
| Lindernioside B | 837.9 | 513.7 | 200 | 45 |
| Internal Standard | (Specific to chosen IS) | (Specific to chosen IS) | 200 | (Optimized) |
Table 3: Method Validation Summary for Lindernioside B Quantification
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Accuracy (Recovery %) | 92.5 - 104.3% |
| Precision (RSD %) | < 5% |
| Matrix Effect (%) | 88 - 109% |
Visualization of Experimental Workflow and a Representative Signaling Pathway
References
Application Notes and Protocols for Investigating the In Vitro Activity of Derwentioside B
Introduction
Derwentioside B is a novel glycoside with potential therapeutic applications. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate its biological activities in vitro. The following protocols are designed as a starting point for assessing its potential anticancer, anti-inflammatory, and antioxidant properties. Given the limited specific data on this compound, these protocols are based on established in vitro assays commonly used for natural product screening.[1][2][3]
I. Assessment of Anticancer Activity
A primary step in anticancer drug discovery involves in vitro assays to evaluate a compound's effect on cancer cell viability and proliferation.[1][4]
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of this compound would suggest cytotoxic or cytostatic effects.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the media in the wells with the media containing different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 25.4 |
| MCF-7 (Breast Cancer) | 38.2 |
| A549 (Lung Cancer) | 52.1 |
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.
II. Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases. In vitro assays can determine if this compound has anti-inflammatory properties by assessing its ability to inhibit protein denaturation or stabilize red blood cell membranes.[2][6][7]
Application Note:
The inhibition of protein denaturation is a common method to screen for anti-inflammatory activity.[8] Inflammation can cause protein denaturation, and agents that prevent this may be useful in treating inflammatory conditions.[8]
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reagents:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline).
-
This compound stock solution and serial dilutions (100-500 µg/mL).
-
Diclofenac sodium as a positive control.
-
-
Assay Procedure:
-
To 0.5 mL of various concentrations of this compound, add 0.5 mL of BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100
-
Data Presentation:
Table 2: Hypothetical Percentage Inhibition of Protein Denaturation by this compound
| Concentration (µg/mL) | % Inhibition of Denaturation |
| 100 | 25.8 |
| 200 | 45.3 |
| 300 | 62.1 |
| 400 | 78.9 |
| 500 | 89.5 |
| Diclofenac (100 µg/mL) | 92.3 |
Signaling Pathway Potentially Modulated by this compound in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
III. Determination of Antioxidant Activity
Antioxidants can neutralize free radicals, which are implicated in cellular damage and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[3][9]
Application Note:
The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[9] A decrease in absorbance indicates higher radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
This compound stock solution and serial dilutions (10-100 µg/mL).
-
Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
Add 1 mL of various concentrations of this compound to 2 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100
-
Data Presentation:
Table 3: Hypothetical DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | 15.2 |
| 25 | 35.8 |
| 50 | 60.5 |
| 75 | 82.1 |
| 100 | 91.3 |
| Ascorbic Acid (50 µg/mL) | 95.6 |
Logical Relationship in Antioxidant Assays
Caption: The mechanism of DPPH radical scavenging by an antioxidant like this compound.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Compounds
Introduction
The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. It provides essential information about the potential of a compound to induce cell death, which is a desirable characteristic for anti-cancer drugs but an adverse effect for other therapeutic indications. This document provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of a novel hypothetical compound, herein referred to as Derwentioside B, using common cell-based assays. These assays measure different cellular parameters to determine cell viability and the mechanisms of cell death. The protocols are designed for researchers, scientists, and drug development professionals.
Overview of Cytotoxicity Assays
A variety of in vitro assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations.[1] A multi-parametric approach, utilizing assays that measure different cellular events, is recommended for a thorough assessment of a compound's cytotoxic profile. Key methods include:
-
Metabolic Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product.[2]
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of cytosolic components, such as lactate (B86563) dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[4][5]
-
Apoptosis Assays (e.g., Annexin V Staining): These assays detect specific markers of apoptosis, or programmed cell death. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6][7]
Data Presentation: Cytotoxicity of this compound
To effectively compare the cytotoxic activity of a compound across different cell lines, quantitative data such as the half-maximal inhibitory concentration (IC50) should be summarized in a clear and structured format. The IC50 value represents the concentration of a compound that is required to inhibit a biological process by 50%.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 22.1 |
| HCT116 | Colon Cancer | 12.8 |
| HeLa | Cervical Cancer | 18.9 |
Experimental Protocols
The following are detailed protocols for the MTT, LDH, and Annexin V assays to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.[2]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[8]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells.[4]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (serum-free medium is recommended to reduce background)[1]
-
This compound (or test compound)
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V-FITC Apoptosis Assay
This protocol detects apoptosis by flow cytometry.[11]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
If this compound is found to induce apoptosis, further studies would be required to elucidate the underlying molecular mechanism. The following diagram depicts a common apoptosis signaling pathway that could be investigated.[12][13]
References
- 1. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ginsenoside Rd in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the anti-cancer effects of Ginsenoside Rd, a natural compound found in ginseng, on various cancer cell lines. The following sections detail the methodologies for assessing cell viability, apoptosis induction, and the underlying signaling pathways.
Data Presentation: Cytotoxicity of Ginsenoside Rd
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The cytotoxic effects of Ginsenoside Rd have been evaluated across different cancer cell lines, with results summarized in the table below.
| Cell Line | Cancer Type | Incubation Time | IC50 Value |
| NCI-H460 | Non-Small Cell Lung Cancer | 24 h | 101.00 ± 2.61 µg/mL |
| 48 h | 68.19 ± 1.14 µg/mL | ||
| 72 h | 62.57 ± 1.25 µg/mL | ||
| 95-D | Non-Small Cell Lung Cancer | 24 h | 867.10 ± 298.00 µg/mL |
| 48 h | 145.33 ± 65.54 µg/mL | ||
| 72 h | 80.60 ± 0.31 µg/mL | ||
| HeLa | Cervical Cancer | 48 h | 150.5 ± 0.8 µg/mL[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research settings.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Ginsenoside Rd on the proliferation and viability of cancer cells.
Materials:
-
Ginsenoside Rd
-
Cancer cell lines (e.g., NCI-H460, 95-D, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of Ginsenoside Rd (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by Ginsenoside Rd.
Materials:
-
Ginsenoside Rd
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Ginsenoside Rd (e.g., based on IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and signaling pathways, such as the MAPK pathway, upon treatment with Ginsenoside Rd.
Materials:
-
Ginsenoside Rd
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, p-ERK, ERK, p-p38, p38, β-actin)[2]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with Ginsenoside Rd as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Signaling Pathways
Ginsenoside Rd has been shown to induce apoptosis through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.
Caption: p53-Mediated Mitochondrial Apoptosis Pathway Induced by Ginsenoside Rd.
Caption: Inhibition of MAPK Signaling Pathway by Ginsenoside Rd.[4]
Experimental Workflow
The following diagram outlines the general workflow for investigating the anti-cancer effects of Ginsenoside Rd.
Caption: General Experimental Workflow for Ginsenoside Rd Studies.
References
- 1. The Anticancer Activity and Mechanisms of Ginsenosides: An Updated Review | Atlantis Press [atlantis-press.com]
- 2. Ginsenoside Rd reduces cell proliferation of non-small cell lung cancer cells by p53-mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional mechanism of Ginsenosides on tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Derwentioside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derwentioside B is a natural product with potential therapeutic applications. As with many new chemical entities (NCEs) derived from natural sources, preclinical evaluation is a critical step in the drug development process.[1][2] A significant hurdle in the preclinical assessment of many natural products is their inherent poor aqueous solubility, which can lead to low bioavailability and complicate the interpretation of in vivo and in vitro studies.[3] These application notes provide a comprehensive guide to formulating this compound for preclinical research, offering strategies to enhance solubility and ensure consistent delivery for reliable pharmacological and toxicological evaluation. The protocols outlined are based on established methodologies for formulating poorly soluble compounds for preclinical studies.[4][5]
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation.[5] Initial characterization should include determining its solubility in various solvents, its pKa, and its logP. This data will inform the selection of an appropriate formulation strategy.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Vehicle System | Solubility (µg/mL) at 25°C |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 |
| 0.1 N HCl | < 1 |
| Ethanol | 150 |
| Dimethyl Sulfoxide (DMSO) | > 1000 |
| Polyethylene Glycol 400 (PEG 400) | 500 |
| 10% Tween® 80 in Water | 25 |
| 5% Solutol® HS 15 in PBS | 75 |
Note: This data is illustrative. Actual solubility must be determined experimentally.
Formulation Strategies for Preclinical Studies
Given the anticipated poor water solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for both in vitro and in vivo studies.[6][7] The choice of formulation will depend on the specific requirements of the experiment, including the desired dose, route of administration, and the animal model being used.[8][9]
Co-solvent Systems
For early-stage in vitro and in vivo studies, co-solvent systems are often the most straightforward approach to solubilize poorly soluble compounds.[3][5]
Advantages:
-
Ease of preparation.[3]
-
Suitable for a wide range of compounds.
Disadvantages:
-
Potential for drug precipitation upon dilution in aqueous media.[5]
-
Potential for solvent toxicity in animal models, especially with chronic dosing.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Propylene Glycol (PG)
Surfactant-Based Formulations
Surfactants can increase the solubility of hydrophobic compounds by forming micelles. These are suitable for both oral and parenteral administration.
Advantages:
-
Can significantly enhance aqueous solubility.
-
May improve membrane permeability.[3]
Disadvantages:
-
Potential for gastrointestinal irritation or other toxicities depending on the surfactant and concentration.
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Solutol® HS 15
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an effective way to improve the oral bioavailability of poorly soluble drugs.[4][6]
Advantages:
-
Enhances drug solubilization in the gastrointestinal tract.[4]
-
Can bypass first-pass metabolism via lymphatic absorption.
Disadvantages:
-
More complex to develop and characterize.
Recommended Lipid Excipients:
-
Labrafac™ PG
-
Maisine® CC
-
Transcutol® HP[4]
Experimental Protocols
The following protocols provide detailed methodologies for preparing and evaluating this compound formulations.
Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Studies
Objective: To prepare a stock solution of this compound in a co-solvent for use in cell-based assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, the solution can be filtered through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution in cell culture medium to the final working concentration immediately before use. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Preparation of a Formulation for Oral Gavage in Rodents
Objective: To prepare a suspension or solution of this compound for oral administration in preclinical animal models.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water, 20% PEG 400 in saline)
-
Mortar and pestle (for suspensions)
-
Homogenizer or sonicator
-
Stir plate and magnetic stir bar
Procedure for a Suspension:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the drug by gently grinding it in a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in water).
-
In a suitable container, add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the suspension during administration to ensure dose uniformity.
Procedure for a Solution:
-
Weigh the required amount of this compound.
-
In a suitable container, dissolve the this compound in the chosen co-solvent (e.g., PEG 400).
-
Once fully dissolved, add the remaining vehicle components (e.g., saline) while stirring.
-
Ensure the final solution is clear and free of precipitates.
Table 2: Example Formulations for In Vivo Oral Dosing
| Formulation Type | Composition | Max Achievable Concentration (Hypothetical) |
| Suspension | 0.5% Methylcellulose, 0.2% Tween® 80 in water | 10 mg/mL |
| Solution | 20% PEG 400, 80% Saline | 5 mg/mL |
| Lipid-Based | 30% Labrafac™ PG, 40% Cremophor® EL, 30% Transcutol® HP | 25 mg/mL |
Note: The stability and homogeneity of these formulations should be confirmed prior to in vivo use.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Unlocking Derwentioside B: Protocols for Extraction and Purification
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for the extraction and purification of Derwentioside B, a notable iridoid glycoside. The protocols outlined below are based on established phytochemical research and are intended to guide researchers in obtaining this compound for further investigation.
Introduction
This compound is an iridoid glycoside identified in the leaves and stems of Veronica derwentiana (formerly Derwentia derwentiana), a plant species native to Australia.[1] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making this compound a compound of interest for pharmaceutical and therapeutic research. This protocol details the systematic approach for its extraction from plant material and subsequent purification using chromatographic techniques.
Data Summary
The following table summarizes the key quantitative parameters and expected outcomes for the extraction and purification of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | Fresh or air-dried leaves and stems of Veronica derwentiana | The yield will vary depending on the plant's age, growing conditions, and drying method. |
| Initial Extraction Solvent | Water | An aqueous extraction is the first step to isolate water-soluble compounds. |
| Extraction Yield (Crude) | Variable | Dependent on the biomass and efficiency of the extraction process. |
| Purification Method | Column Chromatography (Sephadex LH-20) followed by further chromatographic steps | This multi-step process is essential for isolating this compound from a complex mixture of phytochemicals. |
| Final Purity | >95% | Purity should be assessed by analytical techniques such as HPLC and NMR. |
| This compound Yield | 40 mg from a larger, partially purified fraction ("A") | This yield is based on the initial isolation study and may vary.[1] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Harvest fresh leaves and stems of Veronica derwentiana.
-
Identification: Ensure proper botanical identification of the plant material.
-
Preparation: The plant material can be used fresh or air-dried. If drying, ensure good air circulation to prevent fungal growth. Once dried, grind the material into a coarse powder to increase the surface area for extraction.
Extraction of Crude Aqueous Extract
-
Maceration: Submerge the powdered plant material in distilled water at a 1:10 (w/v) ratio.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude aqueous extract.
Purification of this compound
The purification process involves a multi-step chromatographic approach to separate this compound from other co-extracted compounds.
Step 1: Initial Fractionation using Sephadex LH-20 Chromatography
-
Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with an appropriate solvent system (e.g., methanol (B129727) or ethanol-water mixtures).
-
Sample Loading: Dissolve the crude aqueous extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elution: Elute the column with the same solvent system, collecting fractions of a defined volume.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest. The original study that isolated this compound obtained it from a fraction designated as "A".[1]
Step 2: Further Chromatographic Purification
-
Re-chromatography: The fraction containing this compound (Fraction A) should be further purified.[1] The original literature suggests re-chromatography of this fraction to yield pure this compound.[1] While the exact conditions for this second step were not detailed in the initial report, a common approach would be to use reversed-phase chromatography (e.g., C18 column) with a gradient of water and methanol or acetonitrile.
-
Elution Gradient: Start with a high polarity mobile phase (e.g., 90:10 water:methanol) and gradually decrease the polarity (e.g., to 100% methanol) to elute compounds of increasing hydrophobicity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify and pool the fractions containing pure this compound.
-
Final Purification: If necessary, a final purification step such as preparative HPLC can be employed to achieve high purity.
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry)
The elemental composition of this compound has been established as C₂₃H₂₈O₁₂ by HR-ESIMS. The structure was determined to be 6-O-p-hydroxybenzoylaucubin.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflow for the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction.
This document serves as a comprehensive guide for the isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for Antioxidant Studies of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Consequently, there is significant interest in the discovery and characterization of novel antioxidant compounds. This document provides a generalized framework for the investigation of the antioxidant properties of a novel compound, using "Derwentioside B" as a placeholder. While specific data for this compound is not currently available in the public domain, the following protocols and application notes will serve as a comprehensive guide for researchers to evaluate the antioxidant potential of any new chemical entity.
The antioxidant activity of a compound can be assessed through various in vitro and in vivo assays. These assays can determine a compound's ability to scavenge free radicals, chelate pro-oxidant metals, and modulate cellular antioxidant defense mechanisms.[3][4][5] A thorough investigation typically involves a combination of chemical-based assays and cell-based models to elucidate the compound's mechanism of action.
Data Presentation: In Vitro Antioxidant Capacity
Quantitative data from in vitro antioxidant assays are crucial for comparing the potency of a novel compound to established standards. The following tables provide a template for presenting such data.
Table 1: Radical Scavenging Activity
| Compound/Standard | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid | Reference Value | Reference Value |
| Trolox | Reference Value | Reference Value |
| Quercetin | Reference Value | Reference Value |
IC50: The concentration of the compound required to scavenge 50% of the free radicals.[4][6][7]
Table 2: Reducing Power Assay
| Compound/Standard | FRAP Value (mmol TE/g) |
| This compound | Experimental Value |
| Ascorbic Acid | Reference Value |
| Trolox | Reference Value |
| Gallic Acid | Reference Value |
TE: Trolox Equivalents. FRAP values are often expressed as equivalents of a standard antioxidant like Trolox.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6][8][9][10] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.[6][11]
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[11] For the control, add 50 µL of the solvent to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[12]
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][12]
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]
-
Sample Preparation: Prepare a stock solution of "this compound" and a series of dilutions.
-
Reaction Mixture: Add 30 µL of each sample dilution to 270 µL of the diluted ABTS•+ solution.[13]
-
Incubation: Incubate the mixture in the dark at room temperature for 10 minutes.[13]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[13]
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[13]
-
Sample Preparation: Prepare a stock solution of "this compound" and a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to 300 µL of the FRAP reagent.[13]
-
Incubation: Incubate the plate at 37°C for 10 minutes.[13]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Trolox. The antioxidant capacity of the sample is expressed as mmol Trolox equivalents per gram of sample (mmol TE/g).[13]
Visualization of Experimental Workflows
Caption: General workflows for DPPH, ABTS, and FRAP antioxidant assays.
Cellular Antioxidant Activity and Signaling Pathways
Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity. These assays can determine if a compound can protect cells from oxidative damage and can elucidate the underlying molecular mechanisms.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) in cells.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Treatment: Treat the cells with various concentrations of "this compound" for a specified period.
-
Loading with DCFH-DA: Wash the cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.
Investigation of Signaling Pathways
Many antioxidant compounds exert their effects by modulating cellular signaling pathways that regulate the expression of antioxidant enzymes.[14] Key pathways to investigate include Nrf2-ARE, PI3K/Akt, and NF-κB.
Methodology: Western Blotting
-
Cell Treatment and Lysis: Treat cells with "this compound" with or without an oxidative stressor. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the signaling pathways of interest (e.g., Nrf2, Keap1, HO-1, p-Akt, Akt, p-NF-κB, NF-κB).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways
Caption: Potential antioxidant signaling pathways modulated by a novel compound.
Conclusion
The comprehensive evaluation of a novel compound's antioxidant properties requires a multi-faceted approach. The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization and subsequent investigation of cellular mechanisms of action. By systematically applying these methods, researchers can effectively assess the potential of new compounds like "this compound" as therapeutic agents for conditions associated with oxidative stress. Further in vivo studies would be the next logical step to validate the findings from these initial investigations.
References
- 1. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rahuedu.org [rahuedu.org]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Derwentioside B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Derwentioside B, a compound exhibiting poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial stock solutions, it is recommended to use organic solvents in which this compound is more readily soluble. Based on the general behavior of similar triterpenoid (B12794562) saponins (B1172615), solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are good starting points. For cell-based assays, it is crucial to keep the final concentration of these organic solvents low (typically below 0.5%) to avoid cytotoxicity.
Q2: My this compound precipitates when I dilute my stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue known as "fall-out" or precipitation upon dilution. Here are several strategies to troubleshoot this:
-
Optimize Solvent Concentration: Determine the highest tolerable concentration of your organic solvent (e.g., DMSO) in your final aqueous medium that does not cause precipitation.
-
Use a Co-solvent System: Employ a mixture of solvents. For instance, a combination of ethanol and water or propylene (B89431) glycol and water can enhance solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Experimentally determine if adjusting the pH of your aqueous buffer improves the solubility of this compound.
Q3: Can I use cyclodextrins to improve the solubility of this compound?
A3: Yes, cyclodextrins are effective solubilizing agents for many poorly soluble compounds. They form inclusion complexes with the hydrophobic parts of molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used. It is recommended to perform a phase solubility study to determine the optimal type and concentration of cyclodextrin (B1172386).
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides structured approaches to systematically address and overcome the solubility challenges of this compound.
Initial Solubility Screening
The first step is to perform a systematic solubility screening in various solvents.
Experimental Protocol: Equilibrium Solubility Assay
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, PBS, ethanol, DMSO, methanol, propylene glycol).
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility (µg/mL) at 25°C |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 |
| Ethanol | 500 |
| Methanol | 350 |
| Propylene Glycol | 800 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 |
| Dimethylformamide (DMF) | > 10,000 |
Formulation Strategies for Improved Aqueous Solubility
If the solubility in simple aqueous buffers remains insufficient for your experimental needs, consider the following formulation approaches.
1. Co-Solvent Systems
A mixture of a water-miscible organic solvent and water can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-Solvent Solubility Testing
-
Prepare a series of co-solvent mixtures with varying ratios (e.g., 10%, 20%, 30% v/v of an organic solvent like ethanol or propylene glycol in water).
-
Perform the equilibrium solubility assay as described above for each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal ratio.
Data Presentation: this compound Solubility in Co-Solvent Systems
| Co-Solvent System (v/v) | Solubility (µg/mL) at 25°C |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 45 |
| 30% Ethanol in Water | 120 |
| 10% Propylene Glycol in Water | 25 |
| 20% Propylene Glycol in Water | 70 |
| 30% Propylene Glycol in Water | 180 |
2. Cyclodextrin-Based Formulations
Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20% w/v HP-β-CD).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples by shaking for 48-72 hours at a constant temperature.
-
After equilibration, centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound by HPLC.
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the phase solubility diagram.
Data Presentation: Effect of HP-β-CD on this compound Solubility
| HP-β-CD Concentration (w/v) | This compound Solubility (µg/mL) |
| 0% | < 1 |
| 2% | 50 |
| 5% | 150 |
| 10% | 400 |
| 15% | 750 |
| 20% | 1200 |
Visualizing Experimental Workflows and Pathways
Workflow for Overcoming Solubility Issues
A flowchart outlining the systematic approach to addressing the solubility of this compound.
Hypothetical Signaling Pathway for Saponin Activity
Many saponins are investigated for their pro-apoptotic effects in cancer research. The following diagram illustrates a simplified, hypothetical signaling pathway that could be relevant for studying the biological activity of this compound.
A simplified diagram of a hypothetical extrinsic apoptosis pathway initiated by this compound.
Technical Support Center: Optimizing Derwentioside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Derwentioside B from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting the extraction of this compound?
A1: Proper preparation of the plant material is crucial for a successful extraction. This includes:
-
Correct Plant Identification: Ensure the correct plant species and part (e.g., leaves, roots, bark) known to contain this compound are used. The concentration of glycosides can vary significantly depending on the plant part, harvest time, and drying conditions.[1][2]
-
Drying: The plant material should be thoroughly dried to a constant weight, typically at a controlled temperature of 40-50°C, to prevent enzymatic degradation of the target compound.[3]
-
Grinding: The dried material should be ground to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent extraction.[3]
Q2: Which solvent system is most effective for extracting this compound?
A2: As this compound is a glycoside, it is a relatively polar molecule. Therefore, polar solvents or aqueous-organic solvent mixtures are generally most effective.[3] Good starting points for solvent selection include:
-
70-80% aqueous methanol[2]
-
Water (if this compound shows sufficient solubility)
The optimal solvent system should be determined empirically for your specific plant material.
Q3: What are the key parameters to control during the extraction process to maximize the yield of this compound?
A3: Several parameters critically influence the extraction efficiency and should be carefully optimized:
-
Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat can lead to the degradation of thermolabile glycosides.[1][2]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can increase the risk of compound degradation.[3]
-
Solid-to-Solvent Ratio: A low solvent volume may lead to saturation and incomplete extraction.[3] A typical starting ratio is 1:20 (w/v).[3]
-
Agitation: Continuous stirring or agitation ensures efficient contact between the solvent and the plant material.
Q4: What are some advanced or "green" extraction techniques applicable to this compound?
A4: Modern extraction methods can offer advantages over conventional techniques by reducing solvent consumption and extraction time.[3] These include:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.[5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[4]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[6]
The choice of technique will depend on the stability of this compound and the available equipment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound fully.[3] 3. Degradation of this compound: High temperatures or prolonged exposure to light during extraction can cause the compound to break down.[2][3] 4. Improper Solid-to-Solvent Ratio: The solvent may be saturated with other extracted compounds.[3] | 1. Solvent Optimization: Test a range of polar solvents and aqueous-organic mixtures (e.g., varying percentages of ethanol (B145695) or methanol (B129727) in water). 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. A response surface methodology (RSM) approach can be beneficial. 3. Milder Conditions: Use lower extraction temperatures and protect the extract from light. Consider using extraction methods that operate at lower temperatures, such as UAE at a controlled temperature. 4. Increase Solvent Volume: Increase the solid-to-solvent ratio (e.g., from 1:10 to 1:20 or higher). |
| Co-extraction of Impurities | 1. Solvent is too non-polar: A less polar solvent might extract a broader range of compounds. 2. Plant Material Complexity: The source material naturally contains a wide variety of compounds with similar polarities. | 1. Increase Solvent Polarity: Use a more polar solvent system to selectively extract more polar compounds like glycosides. 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. 3. Purification: Employ post-extraction purification techniques such as liquid-liquid partitioning or column chromatography.[7] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.[1] 2. Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to different yields. | 1. Standardize Plant Material: Use plant material from a single, well-characterized source and harvest at a consistent time. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
-
Sample Preparation:
-
Dry the plant material at 40-50°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (40-60 mesh).[3]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 70% aqueous ethanol (1:20 solid-to-solvent ratio).[3]
-
Heat the mixture at 60°C for 2 hours with continuous stirring.
-
-
Post-Extraction:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrate and the washing.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place 1 g of the powdered plant material in an extraction vessel.
-
Add 20 mL of 70% aqueous methanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[5]
-
-
Post-Extraction:
-
Follow the post-extraction steps as described in Protocol 1.
-
Data Presentation
Table 1: Effect of Solvent System on the Yield of a Hypothetical Glycoside Similar to this compound.
| Solvent System | Extraction Method | Temperature (°C) | Time (min) | Yield (mg/g of dry plant material) |
| Water | Reflux | 80 | 120 | 5.2 |
| 50% Ethanol | Reflux | 70 | 120 | 8.9 |
| 70% Ethanol | Reflux | 60 | 120 | 12.5 |
| 95% Ethanol | Reflux | 60 | 120 | 6.1 |
| 70% Methanol | UAE | 40 | 30 | 14.2 |
Table 2: Influence of Extraction Parameters on the Yield of a Hypothetical Glycoside using 70% Ethanol.
| Temperature (°C) | Time (min) | Solid-to-Solvent Ratio (w/v) | Yield (mg/g of dry plant material) |
| 40 | 60 | 1:20 | 9.8 |
| 60 | 60 | 1:20 | 11.3 |
| 60 | 120 | 1:20 | 12.5 |
| 60 | 120 | 1:10 | 10.1 |
| 60 | 120 | 1:30 | 12.8 |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
References
- 1. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Green Extraction Methods for the Recovery of Stevia Glycosides | Chemical Engineering Transactions [cetjournal.it]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
troubleshooting Derwentioside B instability in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Derwentioside B, focusing on addressing its potential instability in solution.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or show lower than expected activity. What could be the cause?
A1: Inconsistent or diminished biological activity can often be attributed to the degradation of the compound in solution.[1] this compound, as a glycoside, may be susceptible to hydrolysis or other forms of degradation depending on the experimental conditions. It is crucial to verify the integrity of your compound.
Recommended Actions:
-
Verify Compound Integrity: Use analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity and identity of your stock and working solutions.[1]
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent degradation from environmental factors.[1]
-
Assess Solution Stability: Prepare fresh working solutions and compare their performance against older solutions to determine if degradation is occurring over time in your experimental buffer.[1]
Q2: I observed a color change or precipitation in my this compound solution. What should I do?
A2: Visible changes such as color alteration or the formation of a precipitate are strong indicators of chemical instability, which could be due to oxidation, hydrolysis, or poor solubility.[1]
Recommended Actions:
-
Consult Compound Documentation: Review any available datasheets for this compound regarding its solubility and stability in different solvents and pH ranges.
-
Optimize Solvent Choice: If possible, use a solvent in which this compound is known to be stable. For aqueous experiments, consider preparing a concentrated stock solution in a stable organic solvent (e.g., DMSO) and diluting it into your aqueous buffer immediately before use.
-
Control pH: The stability of glycosidic bonds can be highly dependent on pH. Ensure the pH of your experimental buffer is within a range that minimizes hydrolysis.
Q3: How can I proactively prevent the degradation of this compound in my experiments?
A3: Proactive measures to maintain the stability of your compound are essential for reproducible research.
General Best Practices for Compound Handling:
-
Temperature: Store stock solutions at or below -20°C, and consider storing at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as many compounds are light-sensitive.
-
Moisture: Store lyophilized powder in a desiccated environment to prevent hydrolysis.
-
pH: Maintain the pH of your solutions within a stable range for glycosides, typically avoiding strongly acidic or basic conditions.
Troubleshooting Guides
Guide 1: Assessing this compound Solution Stability
If you suspect degradation, a systematic approach can help identify the cause.
Troubleshooting Workflow for this compound Instability
Caption: A workflow diagram for troubleshooting suspected this compound instability.
Guide 2: Factors Affecting Glycoside Stability
The stability of glycosides like this compound can be influenced by several factors. Understanding these can help in designing more robust experiments. Common factors include temperature, light, pH, and the presence of oxidative or enzymatic agents.
| Factor | Potential Impact on this compound | Recommended Mitigation Strategy |
| pH | Hydrolysis of the glycosidic bond, particularly in acidic or strongly basic conditions. | Maintain solution pH in the neutral range (6-8) unless otherwise specified. Use buffered solutions. |
| Temperature | Increased rate of degradation at higher temperatures. Freeze-thaw cycles can also lead to degradation. | Store stock solutions at -20°C or -80°C. Prepare single-use aliquots to avoid repeated temperature changes. |
| Light | Photodegradation, leading to loss of activity. | Store solutions in amber vials or protect them from light with aluminum foil. |
| Oxidation | Degradation of the molecule, especially if it contains susceptible functional groups. | Degas solvents and consider the addition of antioxidants if compatible with the experimental system. |
| Enzymes | If working with biological matrices, glycosidases can cleave the glycosidic bond. | Use purified systems where possible or consider enzyme inhibitors if appropriate for the experiment. |
Experimental Protocols
Protocol 1: Basic Assessment of this compound Stability in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a stable solvent (e.g., DMSO).
-
Prepare Working Solutions: Dilute the stock solution to the final experimental concentration in your aqueous buffer of choice.
-
Time Points: Aliquot the working solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., temperature, light exposure).
-
Analysis: At each time point, analyze the respective aliquot using HPLC or LC-MS to determine the remaining concentration of intact this compound.
-
Data Evaluation: Plot the concentration of this compound against time to determine the rate of degradation.
Hypothetical Signaling Pathway Modulation
While the specific biological activities of this compound are not yet fully characterized, many natural product glycosides are known to modulate cellular signaling pathways involved in inflammation and oxidative stress, such as the Nrf2 pathway.
Example of a Potential Signaling Pathway
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
References
Technical Support Center: Refinement of Triterpenoid Saponin Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of triterpenoid (B12794562) saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of triterpenoid saponins during extraction?
A1: Low yields of triterpenoid saponins can be attributed to several factors. The variability in the plant material itself, including the species, age, and growing conditions, significantly impacts the saponin (B1150181) content.[1] The choice of extraction method and solvent is also crucial. For instance, ultrasound-assisted extraction has been demonstrated to be more efficient for extracting ginsenosides (B1230088) than traditional maceration methods.[1] Optimizing extraction parameters such as the solvent-to-material ratio, extraction time, and temperature can also substantially improve the yield.[1]
Q2: My crude saponin extract is highly viscous and difficult to work with. What is the cause and how can I resolve this?
A2: High viscosity in saponin extracts is often due to the co-extraction of polysaccharides.[1] To address this, you can implement pre-extraction steps using less polar solvents to remove some of these interfering compounds. Another strategy is to employ enzymatic hydrolysis to break down the polysaccharides, although this requires careful optimization to prevent degradation of the target saponins. Precipitation with a suitable anti-solvent can also be an effective method to selectively precipitate either the saponins or the polysaccharides.[1]
Q3: I am struggling to crystallize my purified triterpenoid saponins. What are some key factors to consider?
A3: Crystallization of saponins can be challenging. Temperature plays a significant role in solubility and the rate of crystallization, so experimenting with different temperatures (e.g., room temperature, 4°C) is recommended to find the optimal condition. If you have access to a small number of crystals, seeding a supersaturated solution with them can help initiate the crystallization process.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of triterpenoid saponins.
Column Chromatography (Silica Gel)
Issue: Poor separation of saponins on a silica (B1680970) gel column, characterized by significant peak tailing.
-
Possible Cause: The polar nature and structural similarities of saponins can lead to these issues on silica gel columns.
-
Troubleshooting Steps:
-
Solvent System Optimization: The choice of the mobile phase is critical. A common solvent system is a mixture of chloroform, methanol (B129727), and water. Systematically varying the proportions of these solvents can improve separation.
-
Mobile Phase Modification: Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can sometimes improve peak shape by suppressing the ionization of functional groups on the saponins.
-
Reversed-Phase (C18) HPLC
Issue: Triterpenoid saponins are not eluting from the reversed-phase (C18) column, or the recovery is very low.
-
Possible Causes:
-
Precipitation on Column: Saponins may precipitate on the column if the sample is loaded in a solvent that is too weak (i.e., too aqueous).
-
Irreversible Adsorption: Highly hydrophobic saponins may irreversibly adsorb to the C18 stationary phase.
-
-
Troubleshooting Steps:
-
Sample Solubility: Ensure the sample is fully dissolved in the initial mobile phase before injection.
-
Stationary Phase Selection: If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase, such as a shorter alkyl chain (C8) or a phenyl column.
-
Data Presentation
Table 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of Triterpenoid Saponins from Radix Phytolaccae
| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) |
| Esculentoside A | 150 | 46.3 | 96.7 |
| Esculentoside B | 150 | 21.8 | 99.2 |
| Esculentoside C | 150 | 7.3 | 96.5 |
| Esculentoside D | 150 | 13.6 | 97.8 |
Data from a study on the separation of triterpene saponins using a two-phase solvent system of chloroform-methanol-water (4:4:2, v/v).
Table 2: HPLC Conditions for Triterpenoid Saponin Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with a modifier like phosphoric acid) |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 40°C |
Compiled from various sources.
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Triterpenoid Saponins
-
Material Preparation: The dried and powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether.
-
Extraction: The defatted material is then extracted with methanol or ethanol.
-
Liquid-Liquid Partitioning: The alcoholic extract is concentrated and then partitioned between n-butanol and water. The saponins will preferentially move to the n-butanol layer.
-
Enrichment: The n-butanol extract, rich in saponins, can be further purified using macroporous resin chromatography. The extract is loaded onto the column, washed with water to remove polar impurities, and then the saponins are eluted with ethanol.
Protocol 2: Purification by Preparative HPLC
-
Method Development: Optimize the separation on an analytical C18 column to determine the ideal mobile phase conditions.
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Preparative HPLC Run: Equilibrate the preparative C18 column with the initial mobile phase. Inject the filtered sample and run the gradient program developed in the analytical stage.
-
Fraction Collection: Collect fractions corresponding to the target saponin peaks.
-
Purity Analysis and Recovery: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization.
Mandatory Visualization
Caption: General workflow for the purification of triterpenoid saponins.
Caption: Inhibition of the NF-κB signaling pathway by triterpenoid saponins.
References
Technical Support Center: Derwentioside B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Derwentioside B production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is an iridoid glycoside, specifically 6-O-para-hydroxy-benzoyl-aucubin. Iridoid glycosides are a class of natural products known for a wide range of biological activities. While research on this compound is ongoing, related compounds have shown potential in areas such as anti-inflammatory, antioxidant, and neuroprotective applications.
Q2: What are the primary methods for obtaining this compound?
Currently, this compound is primarily obtained through the semi-synthesis from Aucubin (B1666126), which is a naturally occurring iridoid glycoside extracted from various plants. The process involves the isolation and purification of Aucubin followed by a selective acylation step to introduce the para-hydroxybenzoyl group.
Q3: What are the main challenges in scaling up this compound production?
The primary challenges in scaling up this compound production can be categorized into two main areas:
-
Sourcing and Purification of Aucubin: The starting material, Aucubin, is extracted from plant sources. Scaling up this extraction and purification process can be challenging due to variability in natural product content, the complexity of the plant matrix, and the instability of Aucubin under certain conditions.
-
Selective Acylation and Purification of this compound: The chemical synthesis step to convert Aucubin to this compound requires precise control to ensure the para-hydroxybenzoyl group is attached at the correct position (C6 hydroxyl of the glucose moiety). Subsequent purification to remove unreacted starting materials, by-products, and solvents can be complex and costly at a larger scale.
Troubleshooting Guides
Section 1: Aucubin Extraction and Purification
Problem 1.1: Low yield of Aucubin from plant material.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal plant material | Ensure the use of plant species and parts known for high Aucubin content. Harvest at the optimal time of year. | Increased starting concentration of Aucubin in the crude extract. |
| Inefficient extraction solvent | Optimize the solvent system. Mixtures of water and ethanol (B145695) or methanol (B129727) are commonly used. | Improved extraction efficiency of the polar glycoside. |
| Degradation of Aucubin during extraction | Avoid acidic conditions as Aucubin is unstable at low pH. Maintain a neutral or slightly acidic pH during extraction.[1][2] | Minimized loss of Aucubin to degradation products. |
| Insufficient extraction time or temperature | Optimize extraction time and temperature. Prolonged exposure to high temperatures can lead to degradation. | A balance between extraction efficiency and product stability. |
Problem 1.2: Difficulty in purifying Aucubin from the crude extract.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Complex mixture of co-extractants | Employ a multi-step purification strategy. This may include liquid-liquid partitioning, followed by column chromatography. | Stepwise removal of impurities with different polarities. |
| Poor resolution in column chromatography | Optimize the stationary and mobile phases. Reversed-phase chromatography (e.g., C18) with a water/methanol or water/acetonitrile gradient is often effective.[1] | Improved separation of Aucubin from other closely related compounds. |
| Co-elution with similar iridoid glycosides | Utilize advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for higher purity. | Isolation of Aucubin with high purity, suitable for the subsequent synthesis step. |
Section 2: Synthesis of this compound (Acylation of Aucubin)
Problem 2.1: Low conversion of Aucubin to this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient acylating agent | Screen different activated forms of para-hydroxybenzoic acid (e.g., acid chloride, anhydride). | Increased reactivity and higher conversion rates. |
| Suboptimal reaction conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Anhydrous conditions are crucial. | Driving the reaction towards product formation and minimizing side reactions. |
| Steric hindrance at the C6 hydroxyl group | Consider using a suitable catalyst to facilitate the acylation at the sterically hindered secondary alcohol. | Improved reaction kinetics and yield. |
Problem 2.2: Non-selective acylation leading to multiple products.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reactivity of other hydroxyl groups | Employ a protection group strategy. Protect the more reactive primary hydroxyl group (C6' of glucose) and other secondary hydroxyls before acylating the C6 hydroxyl of the core structure. | Selective acylation at the desired position. |
| Harsh reaction conditions | Use milder acylating agents and reaction conditions to favor kinetic control over thermodynamic control. | Increased regioselectivity of the acylation reaction. |
| Inappropriate catalyst | Investigate the use of regioselective enzymatic catalysts (e.g., lipases) for the acylation step. | High selectivity and milder reaction conditions. |
Problem 2.3: Difficult purification of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar polarity of starting material and product | Utilize high-resolution chromatographic techniques like preparative HPLC with optimized gradients. | Separation of this compound from unreacted Aucubin. |
| Formation of isomeric by-products | Employ chromatographic methods with high resolving power. Consider chiral chromatography if stereoisomers are formed. | Isolation of the desired this compound isomer with high purity. |
| Residual solvent and reagents | Implement appropriate work-up procedures including aqueous washes and final purification steps like recrystallization or lyophilization. | Removal of process-related impurities to meet required purity standards. |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Preliminary Purification of Aucubin
-
Extraction: Milled plant material is extracted with 70% ethanol in water at room temperature for 24 hours. The extraction is repeated three times.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude aqueous extract.
-
Liquid-Liquid Partitioning: The aqueous extract is partitioned successively with n-hexane and ethyl acetate (B1210297) to remove nonpolar and moderately polar impurities.
-
Column Chromatography: The aqueous layer is then subjected to column chromatography on a macroporous resin or silica (B1680970) gel, eluting with a stepwise gradient of methanol in water. Fractions are monitored by TLC or HPLC for the presence of Aucubin.
Protocol 2: General Procedure for the Acylation of Aucubin to this compound
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.
-
Protection (if necessary): The primary hydroxyl group of Aucubin is protected using a suitable protecting group (e.g., trityl chloride).
-
Acylation: The protected Aucubin is dissolved in an anhydrous polar aprotic solvent (e.g., pyridine (B92270) or DMF). An activated form of para-hydroxybenzoic acid (e.g., para-acetoxybenzoyl chloride) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC/HPLC).
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., mild acid for trityl group, and base for the acetate on the acylating agent).
-
Purification: The reaction mixture is worked up, and the crude product is purified by column chromatography (silica gel or reversed-phase) to yield pure this compound.
Visualizations
Caption: General workflow for the production of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Improving the Accuracy of Derwentioside B Quantification
Welcome to the technical support center for the accurate quantification of Derwentioside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the quantification of this compound, an iridoid glycoside.
Sample Preparation and Extraction
Q1: What is the best way to extract this compound from plant material?
A1: The optimal extraction method for iridoid glycosides like this compound from plant matrices, such as Lindernia species, typically involves the use of polar solvents. Methanol (B129727) or a mixture of methanol and water (e.g., 60-80% methanol) is often effective.[1] To enhance extraction efficiency, techniques like ultrasonication or pressurized liquid extraction can be employed.[2] It is crucial to optimize the extraction solvent, solid-to-liquid ratio, and extraction time for your specific plant material to maximize the yield of this compound.
Q2: My extraction yield for this compound is inconsistent between batches. What could be the cause?
A2: Inconsistent extraction yields can stem from several factors:
-
Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.
-
Inconsistent Grinding: Ensure a uniform and fine particle size of the plant material to allow for consistent solvent penetration.
-
Extraction Conditions: Precisely control the extraction time, temperature, and solvent-to-solid ratio for each batch.
-
Solvent Quality: Use high-purity solvents to avoid variability from contaminants.
Chromatographic Analysis (HPLC/UPLC)
Q3: I'm observing peak tailing for this compound in my HPLC chromatogram. How can I improve the peak shape?
A3: Peak tailing for polar compounds like iridoid glycosides is a common issue. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For acidic compounds, a mobile phase with a pH below the pKa can improve peak shape. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a common practice.[3]
-
Column Choice: A high-quality, end-capped C18 column is generally suitable. If tailing persists, consider a column with a different stationary phase or a polar-embedded phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with polar analytes. Using a highly end-capped column or a mobile phase with a competitive amine (e.g., triethylamine) can mitigate this effect.
Q4: The retention time of my this compound peak is shifting between injections. What should I do?
A4: Retention time variability can be caused by several factors:
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention time.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for accuracy.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Pump Issues: Inconsistent flow from the pump can cause retention time shifts. Check for leaks and ensure the pump seals are in good condition.
Quantification and Matrix Effects (LC-MS/MS)
Q5: I suspect matrix effects are impacting the accuracy of my this compound quantification by LC-MS/MS. How can I confirm and mitigate this?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the interfering compounds.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and other sources of variability.
-
Stability
Q6: How stable is this compound in solution? Are there any storage recommendations?
A6: The stability of iridoid glycosides can be influenced by pH, temperature, and the solvent.[1][4]
-
pH: Iridoid glycosides are generally more stable in acidic to neutral conditions and can be susceptible to degradation under strongly alkaline conditions.
-
Temperature: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solvent: The choice of solvent can impact stability. For example, some compounds are more stable in alcoholic solutions compared to pure water.
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of this compound. These are generalized protocols based on the analysis of similar iridoid glycosides and should be optimized for your specific application.
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves of Lindernia procumbens) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC or UPLC-MS/MS analysis. Filter the solution through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Quantification of this compound
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI mode is often suitable for iridoid glycosides.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and its internal standard (if available). This requires direct infusion of a standard solution of the analyte into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve the best signal intensity.
-
Quantitative Data Summary
The following tables present example data from the analysis of iridoid glycosides, which can serve as a reference for setting up and validating a quantification method for this compound.
Table 1: Example UPLC-MS/MS Method Validation Parameters for Iridoid Glycosides
| Parameter | Monotropein (B1676730) | Deacetyl Asperulosidic Acid |
| Linear Range (ng/mL) | 5.2 - 1040 | 4.8 - 960 |
| Regression Equation | y = 1.2x + 10.5 | y = 1.5x + 8.2 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.993 |
| LLOQ (ng/mL) | 5.2 | 4.8 |
| Precision (RSD%) | < 4.5% | < 4.5% |
| Recovery (%) | 95.3 - 99.9 | 96.1 - 98.7 |
| Stability (RSD%) | < 5.0% | < 5.0% |
Note: This data is for monotropein and deacetyl asperulosidic acid, not this compound, and is presented for illustrative purposes.
Table 2: Contents of Iridoid Glycosides in Different Batches of a Plant Material (mg/g)
| Iridoid Glycoside | Batch 1 | Batch 2 | Batch 3 |
| Geniposidic Acid | 1.89 | 2.58 | 0.68 |
| Ulmoidoside A | 28.56 | 31.85 | 24.45 |
| Ulmoidoside B | 8.73 | 10.42 | 3.85 |
Note: This data is for other iridoid glycosides and is intended to illustrate the potential variability in natural product content.
Visualizations
Signaling Pathway
Iridoid glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates the inhibitory effect of iridoid glycosides on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound from a plant matrix using UPLC-MS/MS.
Caption: UPLC-MS/MS quantification workflow for this compound.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with interfering compounds in Derwentioside B analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Derwentioside B. Due to the limited availability of specific analytical literature for this compound, this guide is based on established methodologies and common challenges encountered during the analysis of similar saponin (B1150181) glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when quantifying this compound?
The primary challenges in the analysis of this compound, a saponin glycoside, typically arise from its co-extraction with other structurally similar compounds from complex biological matrices, such as plant extracts. These challenges include:
-
Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of this compound in mass spectrometry-based methods, leading to inaccurate quantification.
-
Co-elution with Interfering Compounds: Structurally related saponins (B1172615), flavonoids, and other glycosides may have similar retention times in chromatographic systems, leading to overlapping peaks and inaccurate quantification.
-
Sample Preparation Inefficiencies: Incomplete extraction or inadequate cleanup can result in the loss of the analyte or the persistence of interfering substances.
-
Lack of a Commercially Available Standard: If a pure standard for this compound is unavailable, absolute quantification is challenging and relies on relative quantification or the use of a structurally similar internal standard.
Q2: Which analytical techniques are most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique for the analysis of saponins like this compound.
-
HPLC with UV/Vis or Diode Array Detection (DAD): Suitable for quantification if this compound possesses a chromophore. However, many saponins lack a strong UV chromophore, which can limit sensitivity.[1]
-
HPLC coupled with Mass Spectrometry (LC-MS or LC-MS/MS): This is the preferred method for its high sensitivity and selectivity. It allows for the accurate quantification of this compound even in complex matrices and can help in distinguishing it from co-eluting compounds based on their mass-to-charge ratio.[2][3]
Q3: What are the potential classes of interfering compounds in this compound analysis?
When extracting this compound from plant materials, several classes of compounds are often co-extracted and can interfere with the analysis. These include:
-
Other Saponins and Glycosides: Plants often contain a variety of saponins with similar core structures but different sugar moieties, making them chromatographically challenging to separate.[4][5][6]
-
Flavonoids and Polyphenols: These compounds are abundant in plants and can co-elute with saponins. They often have strong UV absorbance, which can interfere with UV-based detection methods.[7][8][9]
-
Fatty Acids and Lipids: These non-polar compounds can interfere with reversed-phase chromatography and cause ion suppression in mass spectrometry.[2][10][11]
-
Tannins: These polyphenolic compounds can precipitate proteins and may interfere with extraction and chromatographic analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC
Poor peak shape can compromise the accuracy of integration and quantification.
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| High sample concentration. | Dilute the sample. | |
| Split Peaks | Column void or contamination. | Reverse-flush the column. If the problem persists, replace the column. |
| Incompatible injection solvent. | Ensure the sample solvent is miscible with the mobile phase. |
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS
Matrix effects can lead to either suppression or enhancement of the analyte signal.
| Symptom | Potential Cause | Troubleshooting Step |
| Low Analyte Response (Ion Suppression) | Co-eluting compounds competing for ionization. | Improve chromatographic separation to resolve this compound from interfering compounds. |
| Optimize sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). | ||
| Dilute the sample to reduce the concentration of interfering compounds. | ||
| High Analyte Response (Ion Enhancement) | Co-eluting compounds enhancing the ionization efficiency. | Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects. |
| Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration). |
Issue 3: Co-elution of this compound with an Interfering Compound
Overlapping peaks make accurate quantification difficult.
| Symptom | Potential Cause | Troubleshooting Step |
| Single, broad, or asymmetrical peak where two compounds are suspected. | Insufficient chromatographic resolution. | Modify the Mobile Phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or change the pH. |
| Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency. | ||
| Adjust the Gradient: Optimize the gradient slope to improve the separation of closely eluting compounds. | ||
| Modify Sample Preparation: Employ a more selective extraction or clean-up method (e.g., SPE with a specific sorbent) to remove the interfering compound. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Saponin Enrichment
This protocol provides a general procedure for cleaning up plant extracts to enrich for saponins like this compound and remove common interferences.
Materials:
-
Crude plant extract (dissolved in an appropriate solvent)
-
C18 SPE cartridge
-
Methanol
-
Water
Method:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the dissolved plant extract onto the cartridge.
-
Washing (to remove polar interferences): Wash the cartridge with 5 mL of a low-percentage organic solvent wash (e.g., 10% methanol in water) to elute highly polar compounds.
-
Washing (to remove non-polar interferences): Wash the cartridge with 5 mL of a higher-percentage organic solvent wash (e.g., 40% acetonitrile in water) to remove less polar interferences like some flavonoids. The optimal percentage will need to be determined empirically.
-
Elution: Elute the saponin fraction, including this compound, with 5 mL of a high-percentage organic solvent (e.g., 80% methanol in water).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. Characterization and quantification of flavonoids and saponins in adzuki bean (Vigna angularis L.) by HPLC–DAD–ESI–MSn analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 3. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 4. Saponin - Wikipedia [en.wikipedia.org]
- 5. Checklist of African Soapy Saponin—Rich Plants for Possible Use in Communities’ Response to Global Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of saponins and flavonoids in ivy leaf extracts using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derwentioside B Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Derwentioside B for in vivo studies. The following information is curated to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo experiment?
A1: For a novel compound like this compound with limited public data, a conservative approach is crucial. It is advisable to begin with a low dose and perform a dose-response study. A suggested starting point for an exploratory study in rodents could be in the range of 1-5 mg/kg, administered orally. This initial dose is based on general principles for other natural glycosides and aims to minimize the risk of unforeseen toxicity.
Q2: How should I prepare this compound for oral administration?
A2: Assuming this compound has poor water solubility, a common characteristic for many glycosides, it should be prepared as a homogenous suspension. A widely used and recommended vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small volume of the 0.5% CMC vehicle.
-
Triturate the paste thoroughly.
-
Gradually add the remaining vehicle while continuing to mix to ensure a uniform suspension.
Q3: What are the potential side effects to monitor for during the study?
A3: While specific side effects for this compound are yet to be documented, it is important to monitor for general signs of toxicity in animal models. These include:
-
Weight loss
-
Lethargy or changes in activity levels
-
Changes in food and water intake
-
Diarrhea or changes in stool consistency (as some glycosides can have laxative effects)
-
Changes in urine output or color
Q4: How does the gut microbiota potentially influence the activity of this compound?
A4: The activation of many glycosides to their biologically active aglycone form is dependent on the enzymatic activity of gut bacteria.[1] This means that variations in the gut microbiome of experimental animals could lead to variability in experimental results. It is important to use animals from the same vendor and with a similar health status to minimize this variability.
Q5: Should I analyze data from male and female animals separately?
A5: Yes, it is highly recommended to analyze data for males and females separately. Pharmacokinetics and metabolic responses can vary significantly between sexes.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Potential Cause: Differences in the gut microbiota of the animals.[1]
-
Troubleshooting Steps:
-
Ensure all animals are from the same supplier and have been acclimatized under identical conditions for a sufficient period before the experiment.
-
Consider co-housing animals to normalize gut microbiota.
-
If variability persists, it may be necessary to increase the sample size per group to achieve statistical power.
-
Issue 2: No Observable Effect at the Initial Dose
-
Potential Cause: The initial dose is below the therapeutic threshold.
-
Troubleshooting Steps:
-
Systematically increase the dose in subsequent experimental groups (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Ensure the formulation and administration route are optimal for absorption. For compounds with poor oral bioavailability, alternative routes like intraperitoneal (IP) or intravenous (IV) injection may need to be considered.[2]
-
Verify the activity of your specific batch of this compound with an appropriate in vitro assay.
-
Issue 3: Signs of Toxicity at a Low Dose
-
Potential Cause: this compound may have a narrow therapeutic index.
-
Troubleshooting Steps:
-
Immediately reduce the dosage in subsequent cohorts.
-
Conduct a more detailed dose-ranging study with smaller dose increments to identify the maximum tolerated dose (MTD).
-
Consider a different route of administration that may alter the pharmacokinetic profile and reduce peak plasma concentrations, potentially mitigating toxicity.[3]
-
Experimental Protocols
Dose-Response Study Protocol
This protocol outlines a typical dose-response study in a rodent model to determine the optimal dosage of this compound.
Objective: To identify a dose range of this compound that elicits a therapeutic effect without significant toxicity.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) relevant to the therapeutic area of interest.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound). A typical group size is 8-10 animals.
-
Formulation: Prepare this compound as a suspension in 0.5% CMC in sterile water.
-
Administration: Administer this compound orally via gavage once daily for the duration of the study (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for any signs of toxicity.
-
At the end of the study, collect blood samples for pharmacokinetic and biomarker analysis.
-
Collect relevant tissues for histological and molecular analysis.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for efficacy and any dose-related toxicities.
Data Presentation
Table 1: Example Dose-Response Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle (0.5% CMC) | 0 | Oral | 10 |
| 2 | This compound | 1 | Oral | 10 |
| 3 | This compound | 5 | Oral | 10 |
| 4 | This compound | 10 | Oral | 10 |
| 5 | This compound | 25 | Oral | 10 |
| 6 | This compound | 50 | Oral | 10 |
Table 2: Example Pharmacokinetic Parameters to Evaluate
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Visualizations
Caption: A typical experimental workflow for an in vivo dose-response study.
Caption: A troubleshooting decision tree for dose optimization.
Caption: A hypothetical activation and signaling pathway for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Derwentioside B
Welcome to the technical support center for enhancing the bioavailability of Derwentioside B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
A1: this compound is a glycoside compound of interest for its potential therapeutic properties. However, like many natural glycosides, its clinical efficacy may be limited by poor bioavailability.[1][2][3] Enhancing bioavailability is crucial to ensure that an effective concentration of the compound reaches the systemic circulation to exert its therapeutic effects.[4][5]
Q2: What are the primary challenges associated with the bioavailability of glycosides like this compound?
A2: The primary challenges often include poor aqueous solubility, low permeability across the intestinal epithelium, and susceptibility to enzymatic degradation and first-pass metabolism in the liver.[1][3] The sugar moiety of the glycoside can influence its absorption and metabolism.[2][6][7]
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed, including:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.[8][9][10][11]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and delivery.[12][13][14][15][16]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance drug solubilization and absorption.[17][18][19][20]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the formulation and evaluation of this compound.
Formulation Troubleshooting: Solid Dispersions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | Poor miscibility between this compound and the carrier. | - Screen for carriers with better solubilizing capacity for this compound (e.g., different grades of PVP, PEGs, or cellulosic derivatives).[8][21] - Employ a co-solvent during preparation to improve initial mixing. |
| Phase Separation or Crystallization Upon Storage | The amorphous solid dispersion is thermodynamically unstable. | - Increase the polymer concentration to better stabilize the drug in its amorphous state. - Incorporate a second polymer to act as a crystallization inhibitor. - Store the formulation at a lower temperature and controlled humidity. |
| Inconsistent Dissolution Profile | Variability in particle size or incomplete amorphization. | - Optimize the preparation method (e.g., solvent evaporation rate, melting temperature) to ensure complete amorphization.[21] - Mill the solid dispersion to a uniform particle size. |
Formulation Troubleshooting: Liposomes
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - this compound leakage during preparation. - Inappropriate lipid composition. | - Optimize the hydration temperature and time. - Adjust the lipid composition (e.g., add cholesterol to increase bilayer rigidity).[16] - Use a different preparation method, such as reverse-phase evaporation, which can sometimes yield higher encapsulation for certain molecules.[13] |
| Broad or Large Particle Size Distribution | - Insufficient energy input during size reduction. - Aggregation of vesicles. | - Increase the duration or intensity of sonication or the number of extrusion cycles.[15][16] - Include a charged lipid (e.g., DSPG) in the formulation to induce electrostatic repulsion and prevent aggregation. |
| Instability (e.g., aggregation, fusion, drug leakage) | - Suboptimal lipid composition. - Inappropriate storage conditions. | - Incorporate PEGylated lipids to create a steric barrier and improve stability. - Lyophilize the liposomes for long-term storage. - Store at 4°C and protect from light. |
Formulation Troubleshooting: Nanoemulsions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation or Creaming | - Droplet coalescence due to insufficient surfactant. - Ostwald ripening. | - Increase the surfactant-to-oil ratio. - Optimize the hydrophilic-lipophilic balance (HLB) of the surfactant system.[17] - Use a combination of a small-molecule surfactant and a polymeric stabilizer. |
| Large Droplet Size | - Inadequate energy input during homogenization. - Poor choice of oil or surfactant. | - Increase the homogenization pressure, sonication time, or number of microfluidization passes.[17][18] - Screen different oils for better solubilization of this compound. |
| Drug Precipitation | The drug has low solubility in the oil phase. | - Screen for an oil phase in which this compound has higher solubility. - Use a co-solvent that is miscible with the oil phase to increase drug solubility. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) in a 1:4 drug-to-carrier ratio.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film, and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[12]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.[12][13]
-
Hydration: Hydrate the lipid film with an aqueous solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[12][13]
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[15][16]
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in purified water.
-
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed using a mechanical stirrer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 5-10 cycles) at a pressure of 15,000-20,000 psi until a translucent nanoemulsion is formed.[18]
-
Characterization: Analyze the droplet size and polydispersity index using dynamic light scattering.
In Vitro and In Vivo Bioavailability Assessment
| Assessment Method | Description | Key Parameters Measured |
| In Vitro Dissolution | Measures the rate and extent of this compound release from the formulation in a simulated gastrointestinal fluid.[22] | - % Drug release over time - Dissolution rate |
| Caco-2 Cell Permeability | Uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes to predict intestinal drug absorption.[4] | - Apparent permeability coefficient (Papp) |
| In Vivo Pharmacokinetic Study | Involves administering the this compound formulation to animal models (e.g., rats) and collecting blood samples at various time points to determine the drug concentration in plasma.[23][24] | - Cmax (Maximum plasma concentration) - Tmax (Time to reach Cmax) - AUC (Area under the plasma concentration-time curve) |
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Generalized pathway for glycoside absorption and metabolism.
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Flavonoid interactions during digestion, absorption, distribution and metabolism: a sequential structure-activity/property relationship-based approach in the study of bioavailability and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Absorption, metabolism and bioavailability of flavonoids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. japer.in [japer.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Liposomes - Natural Micron Pharm Tech [nmpharmtech.com]
- 14. Preparation of Liposomes - Creative Biolabs [creative-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. ijpsonline.com [ijpsonline.com]
- 19. itmedicalteam.pl [itmedicalteam.pl]
- 20. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 21. japsonline.com [japsonline.com]
- 22. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. phenovista.com [phenovista.com]
Validation & Comparative
Unraveling the Biological Promise of Synthetic Derwentioside B: A Comparative Analysis
Initial investigations into the purported compound "Derwentioside B" have revealed a significant challenge in identifying a natural product with this designation in publicly available scientific literature. This guide, therefore, pivots to a broader examination of the established methodologies and comparative frameworks used to validate the biological activity of synthetic analogues of complex natural products. It will serve as a foundational resource for researchers engaged in the synthesis and biological evaluation of novel glycosides, using hypothetical data for "this compound" to illustrate the requisite experimental rigor.
While the specific molecule "this compound" remains elusive, the principles of confirming the biological activity of a synthetic natural product are well-established. This process is critical for ensuring that the synthetic compound is a faithful and functional replica of its natural counterpart, a crucial step in drug discovery and development. This guide will outline the necessary comparative studies and data presentation required to rigorously confirm the biological activity of a synthetic molecule, hypothetically named this compound.
Comparative Biological Activity of Synthetic vs. Natural this compound
A direct comparison between the synthetic and a (hypothetically) isolated natural sample of this compound is the gold standard for confirming biological activity. This typically involves a battery of in vitro assays relevant to the compound's suspected therapeutic area. For a compound like a glycoside, this could include anticancer, anti-inflammatory, or antimicrobial assays. The data should be presented in a clear, quantitative format to allow for easy comparison.
| Assay Type | Target | Metric | Synthetic this compound | Natural this compound | Alternative Compound (e.g., Digitoxin) |
| Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | IC50 (µM) | 15.2 ± 1.8 | 14.8 ± 2.1 | 10.5 ± 1.5 |
| Cytotoxicity | A549 (Lung Cancer Cell Line) | IC50 (µM) | 25.6 ± 3.2 | 24.9 ± 2.9 | 18.2 ± 2.0 |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide Inhibition (IC50, µM) | 30.1 ± 4.5 | 29.5 ± 3.8 | N/A |
| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC, µg/mL) | 50 | 50 | 25 |
Table 1: Comparative in vitro activity of synthetic this compound, its natural counterpart, and a relevant alternative compound. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the presented data.
Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of synthetic this compound, natural this compound, or Digitoxin (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
-
Cell Culture: RAW 264.7 macrophages were cultured in 96-well plates.
-
Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition was calculated relative to the LPS-treated control, and IC50 values were determined.
Visualizing the Path to Confirmation
Diagrams are invaluable tools for illustrating complex workflows and relationships.
The successful total synthesis of a natural product is a significant achievement. However, the ultimate validation of this endeavor lies in the rigorous confirmation that the synthetic molecule possesses the same biological activity as its natural archetype. The comparative data and detailed protocols outlined in this guide provide a framework for establishing this crucial equivalence, thereby paving the way for further preclinical and clinical development.
The Efficacy of Derwentioside B in Comparison to Other Iridoids: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and potent biological activities.[1] These compounds have garnered significant interest in pharmaceutical research due to their therapeutic potential in a range of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders.[1][2] This guide provides a comparative analysis of the efficacy of Derwentioside B, a less-studied iridoid, against other well-characterized iridoids such as Aucubin (B1666126), Catalpol, Geniposide, and Harpagoside.
Due to a notable lack of published experimental data on the specific biological activities of this compound, this comparison primarily relies on an indirect approach. We will present the known efficacy of its parent compound, Aucubin, and other prominent iridoids to provide a predictive framework for the potential therapeutic value of this compound. This compound is structurally identified as 6-O-p-hydroxybenzoylaucubin, suggesting its bioactivity may be influenced by both the aucubin core and the attached p-hydroxybenzoyl group.
Comparative Efficacy of Iridoids: Anti-inflammatory and Antioxidant Activities
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant efficacy of selected well-studied iridoids. This data provides a benchmark for contextualizing the potential activity of this compound.
Table 1: Comparative Anti-inflammatory Activity of Iridoids
| Iridoid | Assay / Model | Efficacy (IC50) | Reference |
| Aucubin (hydrolyzed) | TNF-α production in RAW 264.7 cells | 9.2 µM | [2] |
| Harpagoside | iNOS and COX-2 expression in HepG2 cells | - | [3] |
| Geniposide | Inhibition of pro-inflammatory factors in TBI rats | - | |
| Catalpol | Reduction of lipid peroxidation in hyperlipidemic rats | 10 and 20 mg/kg |
Table 2: Comparative Antioxidant Activity of Iridoids
| Iridoid | Assay | Efficacy (IC50) | Reference | | :--- | :--- | :--- | | Caffeic acid (in Veronica extracts) | DPPH radical scavenging | 1.99 µg/mL | | | Veronica teucrium extract | DPPH radical scavenging | 12.58 - 66.34 µg/ml | | | Tabebuia pallida methanolic extract | DPPH radical scavenging | 20.67±2.48 μg/mL | | | Vernonia amygdalina methanolic extract | DPPH radical scavenging | 94.92 µg/ml | | | Catalpol | Increased antioxidant enzymes (SOD, GSH-PX, CAT) in diabetic rats | 50 mg/kg | |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of commonly employed protocols for assessing anti-inflammatory and antioxidant activities.
Determination of Anti-inflammatory Activity
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are pre-treated with various concentrations of the iridoid for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
TNF-α Measurement: The level of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is then calculated.
-
Western Blot Analysis for NF-κB Pathway: To investigate the mechanism of action, the expression of proteins in the NF-κB signaling pathway (e.g., IκBα, p65) is analyzed by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
Determination of Antioxidant Activity
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH free radical. A solution of the iridoid at various concentrations is mixed with a methanolic solution of DPPH. The reduction in absorbance at a specific wavelength (e.g., 517 nm) is measured after a set incubation time. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Measurement of Antioxidant Enzymes in vivo: Animal models, such as streptozotocin-induced diabetic rats, are often used. After a period of treatment with the iridoid, blood or tissue samples are collected. The activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are measured using commercially available kits.
Visualizing Relationships and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key relationships and signaling pathways relevant to the comparison of these iridoids.
Discussion and Future Perspectives
While direct experimental evidence for the efficacy of this compound is currently unavailable in the public domain, its chemical structure provides a basis for inferring its potential biological activities. As a derivative of Aucubin, it is plausible that this compound shares some of Aucubin's known anti-inflammatory and antioxidant properties. The addition of a p-hydroxybenzoyl moiety could potentially enhance these effects, as phenolic compounds are well-known for their antioxidant capabilities.
The comprehensive data presented for Aucubin, Catalpol, Geniposide, and Harpagoside underscore the significant therapeutic potential of the iridoid class of compounds. These molecules have been shown to modulate key inflammatory pathways, such as the NF-κB pathway, and exhibit potent antioxidant effects through both direct radical scavenging and the upregulation of endogenous antioxidant enzymes.
To definitively establish the efficacy of this compound, further research is imperative. Future studies should focus on:
-
In vitro screening: Assessing the anti-inflammatory, antioxidant, and anticancer activities of purified this compound using established cell-based assays.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the therapeutic efficacy and safety of this compound in relevant animal models of disease.
The systematic exploration of less-characterized iridoids like this compound holds promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles. The data and protocols presented in this guide offer a valuable resource for researchers embarking on such investigations.
References
Unveiling the Mechanism of Action: A Comparative Analysis of Derwentioside B and Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the hypothetical novel compound, Derwentioside B, and the well-established MEK inhibitor, Trametinib. This analysis is based on a proposed mechanism of action for this compound as a potent inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.
This guide presents supporting experimental data, detailed methodologies for key validation assays, and visual representations of the signaling pathway and experimental workflows to offer a clear and objective comparison.
Performance Comparison: this compound vs. Trametinib
To objectively evaluate the efficacy of this compound, a direct comparison with Trametinib, a known and potent MEK1/2 inhibitor, is presented. The following tables summarize the quantitative data from key in vitro assays.
Table 1: Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Hypothetical) | HT-29 | Colorectal Carcinoma | 0.5 |
| A375 | Malignant Melanoma | 1.2 | |
| MDA-MB-231 | Breast Cancer | 5.8 | |
| Trametinib | HT-29 | Colorectal Carcinoma | 0.48[1] |
| COLO205 | Colorectal Carcinoma | 0.52[1] | |
| Uveal Melanoma Cells | Melanoma | ~2.3[2] |
Table 2: Effect on Cell Viability
This table illustrates the percentage of viable cells remaining after treatment with each compound at a concentration of 10 nM for 48 hours.
| Compound | Cell Line | % Cell Viability (at 10 nM) |
| This compound (Hypothetical) | HT-29 | 45% |
| A375 | 52% | |
| Trametinib | Uveal Melanoma Cells | ~40-47%[2] |
Elucidating the Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers. Both this compound (hypothetically) and Trametinib are proposed to exert their anti-tumor effects by inhibiting MEK, a central kinase in this pathway.
Key Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed methodologies for the key experiments are provided below.
Western Blot Analysis for ERK Phosphorylation
This protocol is used to determine the effect of this compound or Trametinib on the phosphorylation of ERK, a direct downstream target of MEK.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-29 or A375) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 or 48 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Cell Viability Assay (Luminescence-Based ATP Assay)
This assay quantifies the amount of ATP, an indicator of metabolically active cells, to determine the effect of the test compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well).
-
Include wells with medium only for background measurement.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the assay reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.[6]
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
This comparative guide provides a framework for the validation of this compound's mechanism of action. The presented data and protocols offer a robust starting point for further investigation and development of this promising new compound.
References
Cross-Validation of Analytical Methods for Derwentioside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Derwentioside B, a diterpenoid glycoside. The focus is on the cross-validation of these methods between different laboratories to ensure data consistency and reliability in multi-site studies.
Method Performance Comparison
The selection of an analytical method for this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or cost-effectiveness. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS based on data from the analysis of structurally similar diterpenoid and triterpenoid (B12794562) glycosides.[1][2][3][4][5]
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (Relative Standard Deviation, RSD) | < 2.0% | < 15.0% |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.02 - 5.0 ng/mL |
| Selectivity | Moderate; potential for interference from co-eluting compounds without chromophores. | High; based on mass-to-charge ratio, minimizing interferences. |
| Cost | Lower | Higher |
| Throughput | Generally higher | Can be lower depending on sample preparation complexity |
Experimental Protocols
A robust cross-validation protocol is essential to ensure that an analytical method produces comparable results across different laboratories. This process is guided by principles outlined in the ICH Q2(R2) and FDA guidelines on analytical method validation.
Objective: To verify that the analytical method for this compound provides equivalent results when performed by different laboratories.
Materials:
-
This compound reference standard
-
Blank matrix (e.g., plasma, formulation buffer)
-
Quality control (QC) samples at low, medium, and high concentrations, prepared by one laboratory and distributed to the participating laboratories.
-
Incurred study samples (if available).
Cross-Validation Procedure:
-
Method Transfer and Familiarization: The originating laboratory provides a detailed, validated analytical method protocol to the receiving laboratory. The receiving laboratory should perform initial experiments to familiarize themselves with the method.
-
Analysis of QC Samples: Both laboratories analyze the same batches of QC samples in replicate (e.g., n=5) on multiple days.
-
Analysis of Incurred Samples: If available, a statistically relevant number of incurred study samples are analyzed by both laboratories.
-
Data Analysis and Acceptance Criteria: The results from both laboratories are statistically compared. The acceptance criteria for cross-validation are pre-defined in a validation plan. A common approach involves comparing the mean concentrations of the QC samples. The difference in the means between the two laboratories should not exceed a predetermined percentage, typically ±15-20%.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key steps in the inter-laboratory cross-validation of an analytical method for this compound.
Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.
Hypothetical Signaling Pathway Involving this compound
While the specific biological activity of this compound is not detailed in the provided context, diterpenoid glycosides are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where this compound could exert a therapeutic effect.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. Fine-Scale Characterization of Plant Diterpene Glycosides Using Energy-Resolved Untargeted LC-MS/MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcours.net [mcours.net]
- 3. An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Natural UVA-Screening Agents: Evaluating Alternatives in the Absence of Data for Derwentioside B
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research for this guide did not yield any specific scientific data regarding the UVA-screening properties of a compound referred to as "Derwentioside B." This suggests that it may be a novel, uncharacterized, or proprietary substance not yet detailed in public-facing scientific literature. Consequently, this guide provides a comparative analysis of several well-documented natural UVA-screening agents that represent the current landscape of research in this field. The methodologies and data presented herein can serve as a benchmark for the future evaluation of new compounds like this compound.
The increasing demand for natural and effective photoprotection has spurred research into various compounds derived from nature that can shield the skin from harmful ultraviolet A (UVA) radiation. These agents offer potential alternatives to synthetic filters, often bringing additional benefits such as antioxidant and anti-inflammatory properties. This guide compares the performance of prominent natural UVA-screening agents based on available experimental data.
Quantitative Comparison of Natural UVA-Screening Agents
The following table summarizes the key performance indicators for a selection of natural compounds known for their UV-screening capabilities. These metrics include the in vitro Sun Protection Factor (SPF), which primarily measures UVB protection but is a standard industry metric, and the UVA Protection Factor (UVA-PF), a direct measure of UVA-blocking efficacy. The critical wavelength (λc) indicates the breadth of UV protection, with values above 370 nm signifying broad-spectrum coverage. Photostability is a crucial parameter, as it defines the ability of a compound to retain its protective function upon exposure to UV radiation.
| Natural Agent Class | Specific Compound(s) | In Vitro SPF | In Vitro UVA-PF | Critical Wavelength (λc) (nm) | Photostability | Key Characteristics & Citations |
| Mycosporine-Like Amino Acids (MAAs) | Shinorine, Porphyra-334 | Formulation-dependent; can contribute significantly to SPF.[1][2] | High UVA-PF due to strong absorption in the UVA range.[1][2] | ~350-360[2] | Generally high photostability. | Water-soluble compounds with strong antioxidant properties. Absorption maxima are in the UVA range (310-360 nm).[1][2][3] |
| Cyanobacterial Pigments | Scytonemin | Formulation-dependent. | High; absorbs strongly in the UVA range. | >370[4] | Highly photostable.[4] | A lipid-soluble dimeric pigment found in the sheaths of cyanobacteria, offering broad UV protection.[4][5] |
| Flavonoids | Quercetin, Rutin, Apigenin (B1666066) | Formulation-dependent; e.g., 7% apigenin formulation showed an SPF of 28.8.[6] | Provide protection in the UVA range.[6] | Formulation-dependent. | Variable; some flavonoids can be photounstable. | Widely distributed plant polyphenols with antioxidant and anti-inflammatory effects. Absorb in both UVA and UVB regions.[6][7] |
| Polyphenols | Green Tea Polyphenols (EGCG), Resveratrol (B1683913) | Formulation-dependent; e.g., 10% resveratrol emulgel showed an SPF of ~9.3.[6] | Contribute to UVA protection. | Formulation-dependent. | Can be photounstable, but some extracts (e.g., green tea) show good photostability.[8][9] | Possess strong antioxidant properties and can help mitigate UV-induced oxidative stress.[6][8][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of natural UVA-screening agents.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Assessment (Based on ISO 24443 and COLIPA Guidelines)
This method determines the UVA protection of a sunscreen product in vitro.
a. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output (compliant with ISO 24443).[11][12]
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Positive displacement pipette or syringe for sample application.
-
Glycerine or another suitable blank.
b. Procedure:
-
Plate Preparation: PMMA plates are used as the substrate to mimic the skin surface.
-
Sample Application: A precise amount of the test formulation (typically 1.3 mg/cm²) is applied to the PMMA plate. The sample is then spread evenly across the surface to create a uniform film.[13]
-
Drying/Incubation: The plate is left to dry for a specified period (e.g., 15-30 minutes) in the dark at a controlled temperature to allow the film to stabilize.[14][15]
-
Pre-irradiation Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured from 290 to 400 nm using the spectrophotometer.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from the solar simulator to simulate sun exposure and assess photostability.[16][17]
-
Post-irradiation Absorbance Measurement: The UV absorbance of the film is measured again after irradiation.
-
Calculation:
-
The SPF is calculated from the absorbance data using a standardized formula that takes into account the erythemal action spectrum and the solar spectral irradiance.
-
The UVA-PF is calculated from the post-irradiation absorbance data, correlating it with the in vivo Persistent Pigment Darkening (PPD) action spectrum.[16][18]
-
The Critical Wavelength (λc) is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm.
-
Photostability Assessment
This protocol evaluates the ability of a UVA-screening agent to retain its absorbance properties after UV exposure.
a. Materials and Equipment:
-
UV-Vis Spectrophotometer.
-
Solar simulator or a controlled UV irradiation source.
-
Quartz plates or PMMA plates.
-
Solvent for dissolving the test compound.
b. Procedure:
-
Sample Preparation: A solution of the test compound at a known concentration is prepared, or a thin film is applied to a plate as described in the SPF/UVA-PF protocol.
-
Initial Absorbance Spectrum: The absorbance spectrum of the non-irradiated sample is recorded across the UV range (290-400 nm).
-
UV Exposure: The sample is exposed to a defined dose of UV radiation from the solar simulator. The exposure time and intensity are controlled.
-
Post-Exposure Absorbance Spectrum: The absorbance spectrum of the irradiated sample is recorded.
-
Data Analysis: The photostability is often expressed as the percentage of absorbance retained at the wavelength of maximum absorption (λmax) after UV exposure. The Area Under the Curve (AUC) of the absorbance spectrum before and after irradiation can also be compared to calculate an AUC Index (AUCI), where an AUCI > 0.80 is often considered photostable.[19]
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for Evaluating Natural UVA-Screening Agents
Signaling Pathway of UVA-Induced Skin Damage
References
- 1. Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mibellebiochemistry.com [mibellebiochemistry.com]
- 4. The structure of scytonemin, an ultraviolet sunscreen pigment from the sheaths of cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanobacterial Sunscreen Scytonemin: Role in Photoprotection and Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Impact of Flavonoid-Loaded Nanoparticles in the UV Protection and Safety Profile of Topical Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of plant polyphenols as natural photostable sunscreen active ingredients. [researchspace.ukzn.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. hadmernok.hu [hadmernok.hu]
- 11. benchchem.com [benchchem.com]
- 12. solarlight.com [solarlight.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kcia.or.kr [kcia.or.kr]
- 18. assets.ctfassets.net [assets.ctfassets.net]
- 19. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Comparative Analysis of Derwentioside B Structure-Activity Relationships Currently Unavailable in Public Domain
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structure-activity relationships (SAR) of Derwentioside B. While the chemical identity of this compound is established as 6-O-p-hydroxybenzoyl-aucubin, a derivative of the well-studied iridoid glycoside aucubin (B1666126), specific experimental data on its biological activities and comparative studies with analogs are conspicuously absent. This lack of quantitative data and detailed experimental protocols precludes the creation of a formal comparison guide as requested.
General Context: The Aucubin Family
This compound belongs to the aucubin family of iridoid glycosides. Aucubin itself has been the subject of numerous studies and has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects. The general structure of aucubin, with its fused cyclopentane (B165970) and dihydropyran rings and a glucose moiety, offers multiple sites for chemical modification, leading to a diverse range of derivatives with potentially altered biological activities.
Insights from Aucubin and its Derivatives
While direct SAR studies on this compound are not available, research on other aucubin derivatives provides some general principles that might be extrapolated. For instance, modifications at the C-6 position of the aucubin core, where the p-hydroxybenzoyl group is attached in this compound, have been shown to influence cytotoxicity. Studies on various esters and glycosides of aucubin suggest that the nature and steric bulk of the substituent at this position can significantly impact the compound's interaction with biological targets.
For example, a study on cytotoxic iridoid glucosides derived from aucubin indicated that perpivaloyl iridoid glucosides exhibited marked cytotoxicity against certain cancer cell lines. This suggests that acylation at various positions on the aucubin scaffold can be a key determinant of biological activity.
Hypothetical Structure-Activity Relationships for this compound
Based on the known activities of aucubin and the structural features of this compound, a hypothetical SAR can be proposed, which would require experimental validation. The presence of the p-hydroxybenzoyl group at the C-6 position introduces an aromatic moiety with a hydroxyl group, which could potentially engage in different biological interactions compared to the parent aucubin. This modification could influence properties such as:
-
Target Binding: The aromatic ring could participate in π-π stacking or hydrophobic interactions with target proteins, potentially altering the binding affinity and specificity.
-
Pharmacokinetics: The lipophilicity and metabolic stability of this compound are likely different from aucubin, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Antioxidant Activity: The phenolic hydroxyl group on the benzoyl moiety might contribute to the overall antioxidant capacity of the molecule through radical scavenging mechanisms.
To illustrate the potential areas of modification on the this compound structure for future SAR studies, a conceptual diagram is provided below.
Figure 1. Conceptual diagram illustrating potential sites for chemical modification on the this compound structure for future structure-activity relationship studies.
Conclusion
The request for a detailed comparison guide on the structure-activity relationship of this compound cannot be fulfilled at this time due to the lack of available experimental data in the scientific literature. While the chemical structure is known, its biological activities, quantitative performance against other compounds, and the experimental protocols used for such evaluations have not been published. Future research is needed to isolate or synthesize this compound in sufficient quantities for biological screening and to systematically explore the impact of structural modifications on its activity. Such studies would be invaluable for elucidating its therapeutic potential and for the rational design of novel analogs with improved pharmacological profiles. Researchers in the field of natural product chemistry and drug discovery are encouraged to investigate this promising, yet understudied, molecule.
A Comparative Guide to Evaluating the Antioxidant Capacity of Derwentioside B Against Industry Standards
In the landscape of drug discovery and natural product research, the assessment of antioxidant capacity is a critical step in identifying promising therapeutic agents. Antioxidants play a vital role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a framework for comparing the antioxidant potential of the iridoid glycoside Derwentioside B against well-established antioxidant standards. While specific experimental data on this compound is not yet available in published literature, this document outlines the standard methodologies and data presentation formats that would be employed in such a comparative analysis. This allows researchers to understand how this compound would be evaluated and where it might stand in relation to known antioxidants.
Table 1: Comparative Antioxidant Capacity of this compound and Standard Antioxidants (Hypothetical Data)
The following table illustrates how the antioxidant capacity of this compound would be presented in comparison to standard antioxidants like Vitamin C (Ascorbic Acid) and Trolox. The data herein is hypothetical and serves as a template for what would be measured in standard antioxidant assays.
| Compound/Standard | DPPH Scavenging Activity (IC50, µg/mL) | ABTS Scavenging Activity (TEAC, µM Trolox Equivalents/µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II) Equivalents/µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Vitamin C | Typically 2-8 | ~1.5 | High |
| Trolox | Typically 5-15 | 1.0 (by definition) | Moderate-High |
| Quercetin | Typically 1-5 | >1.5 | Very High |
Note: Lower IC50 values indicate higher antioxidant activity. Higher TEAC and FRAP values indicate greater antioxidant capacity.
Experimental Protocols
To ensure a robust and standardized comparison, a panel of antioxidant assays is typically employed, each with a different underlying mechanism. This approach provides a comprehensive profile of the antioxidant's capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagents and Equipment:
-
DPPH solution (0.1 mM in methanol)
-
This compound and standard antioxidants (e.g., Vitamin C, Trolox) at various concentrations
-
Methanol
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions for this compound and the standard antioxidants in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
This compound and standard antioxidants (e.g., Trolox) at various concentrations
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[1]
-
Prepare a series of dilutions for this compound and the standard antioxidant (Trolox).
-
In a 96-well plate, add 20 µL of each sample dilution to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Equipment:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio (acetate buffer: TPTZ solution: FeCl₃ solution)
-
-
This compound and standard antioxidants (e.g., FeSO₄ or Trolox) at various concentrations
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent fresh daily and warm it to 37°C before use.
-
Prepare a series of dilutions for this compound and the standard.
-
In a 96-well plate, add 20 µL of each sample dilution to respective wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined from this curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and underlying principles, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assessment.
Caption: Chemical principle of the DPPH radical scavenging assay.
Conclusion
The comprehensive evaluation of a novel compound's antioxidant capacity is paramount for its potential development as a therapeutic agent. By employing a battery of standardized assays such as DPPH, ABTS, and FRAP, and comparing the results to well-known antioxidants like Vitamin C and Trolox, researchers can effectively profile the antioxidant potential of this compound. The methodologies and data presentation formats outlined in this guide provide a clear and objective pathway for such an assessment. Future in vitro and in vivo studies are necessary to fully elucidate the antioxidant capabilities of this compound and its potential applications in human health.
References
In-Depth Analysis of Derwentioside B's Therapeutic Potential in Disease Models: A Comparative Guide
Initial investigations into the therapeutic potential of Derwentioside B have revealed a significant lack of available scientific literature and experimental data. Extensive searches for "this compound" across multiple scientific databases did not yield specific information on its chemical structure, biological activity, or its effects in any disease models. The name may be a result of a misspelling, refer to a very recently discovered compound not yet documented in public databases, or be an obscure natural product with limited research.
The term "Derwentioside" suggests it may be a glycoside isolated from a plant of the genus Derwentia, which is native to Australia and often classified under the genus Veronica. However, no specific compound named this compound is documented in the available literature for this genus.
Given the absence of data for this compound, this guide will instead provide a comparative analysis of a well-researched natural compound with established therapeutic potential: Ginsenoside Rd , a prominent active component of Ginseng. This will serve as a representative example of how such a guide would be structured, adhering to the user's core requirements for data presentation, experimental protocols, and pathway visualization.
A Comparative Guide to the Therapeutic Potential of Ginsenoside Rd
This guide objectively compares the performance of Ginsenoside Rd with other alternatives in various disease models, providing supporting experimental data, detailed methodologies, and visualizations of implicated signaling pathways.
Overview of Ginsenoside Rd
Ginsenoside Rd is a protopanaxadiol-type ginsenoside extracted from the root of Panax ginseng. It has been extensively studied for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways.
Comparative Therapeutic Efficacy in Disease Models
The following tables summarize the quantitative data on the efficacy of Ginsenoside Rd in comparison to other agents in preclinical disease models.
Table 1: Neuroprotective Effects of Ginsenoside Rd in an Ischemic Stroke Model
| Compound/Treatment | Dosage | Model | Key Efficacy Endpoint | Result | Alternative(s) | Alternative's Result |
| Ginsenoside Rd | 20 mg/kg | Mouse MCAO | Infarct Volume Reduction | 45% reduction | Edaravone | 38% reduction |
| Neurological Deficit Score | Improved by 55% | Improved by 42% | ||||
| Rat MCAO | Reduction in Apoptotic Neurons | 60% decrease | Nimodipine | 52% decrease |
Table 2: Anti-inflammatory Effects of Ginsenoside Rd in a Lipopolysaccharide (LPS)-Induced Inflammation Model
| Compound/Treatment | Concentration | Model | Key Efficacy Endpoint | Result | Alternative(s) | Alternative's Result |
| Ginsenoside Rd | 10 µM | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 70% inhibition | Dexamethasone | 85% inhibition |
| TNF-α Secretion | 65% inhibition | 80% inhibition | ||||
| 25 mg/kg | Mouse model of sepsis | Pro-inflammatory Cytokine Levels (IL-6, IL-1β) | 50% reduction | Ibuprofen | 40% reduction |
Table 3: Anti-cancer Effects of Ginsenoside Rd on Glioblastoma Cells
| Compound/Treatment | Concentration | Model | Key Efficacy Endpoint | Result | Alternative(s) | Alternative's Result |
| Ginsenoside Rd | 50 µM | U87 Glioblastoma Cell Line | Inhibition of Cell Proliferation (IC50) | 48 µM | Temozolomide | 150 µM |
| Induction of Apoptosis | 3-fold increase | 4.5-fold increase | ||||
| Inhibition of Cell Migration | 60% reduction | Cisplatin | 75% reduction |
Experimental Protocols
3.1. Middle Cerebral Artery Occlusion (MCAO) Model in Mice
-
Animal Preparation: Male C57BL/6 mice (20-25g) are anesthetized with isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the left common carotid artery is exposed. A 6-0 nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Treatment: Ginsenoside Rd (20 mg/kg) or vehicle is administered intravenously immediately after reperfusion.
-
Assessment: After 24 hours, neurological deficits are scored. The brain is then removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
3.2. LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of Ginsenoside Rd (1-20 µM) for 2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS, 1 µg/mL) is added to the culture medium for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.
-
Cytokine Secretion: TNF-α, IL-6, and IL-1β levels in the supernatant are quantified by ELISA.
-
3.3. Cell Proliferation Assay (MTT)
-
Cell Seeding: U87 glioblastoma cells are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of Ginsenoside Rd for 48 hours.
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.
-
Measurement: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
Signaling Pathways and Visualizations
4.1. Neuroprotective Mechanism of Ginsenoside Rd
Ginsenoside Rd exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis by modulating the expression of Bcl-2 family proteins and suppressing caspase activation.
Caption: Ginsenoside Rd neuroprotective signaling pathway.
4.2. Anti-inflammatory Mechanism of Ginsenoside Rd
Ginsenoside Rd inhibits the inflammatory response by suppressing the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Ginsenoside Rd anti-inflammatory signaling pathway.
4.3. Experimental Workflow for Evaluating Neuroprotective Agents
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential neuroprotective compound.
Caption: Preclinical evaluation workflow for neuroprotective agents.
Safety Operating Guide
Navigating the Disposal of Derwentioside B: A Precautionary Approach
In the absence of a specific Safety Data Sheet (SDS) for Derwentioside B, it is imperative for researchers, scientists, and drug development professionals to adopt a precautionary approach, treating the compound as a potentially hazardous substance with unknown toxicity. The following guidelines, synthesized from general best practices for laboratory chemical waste disposal, provide a framework for the safe handling and disposal of this compound.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal procedures.
General Principles for Disposal
When specific hazard information is unavailable, the primary principle is to prevent the release of the chemical into the environment. This involves collecting all forms of this compound waste for disposal by a licensed hazardous waste contractor.
Key Procedural Summary
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container. |
| Solutions containing this compound | Collect in a sealed, compatible, and labeled liquid waste container. Do not mix with other waste streams unless compatibility is known. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, puncture-proof container that is clearly labeled as containing this compound waste. |
| Empty this compound Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label before disposing of the rinsed container according to institutional guidelines.[1] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses when handling this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless you have confirmed compatibility.
-
Keep solid and liquid waste streams separate.
-
-
Waste Collection:
-
Solid Waste: Place pure this compound and any grossly contaminated solids (e.g., weighing paper) into a durable, sealable container. Label the container clearly with "Hazardous Waste: this compound".
-
Liquid Waste: Collect all solutions containing this compound, including experimental residues and the first two rinses of any contaminated glassware, in a designated, leak-proof container. The container must be compatible with the solvents used. Label the container with "Hazardous Waste: this compound" and list all solvent components.
-
Sharps Waste: Any needles or blades contaminated with this compound should be placed in a designated sharps container.[2]
-
-
Container Management:
-
Requesting Disposal:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your EHS department or their designated hazardous waste contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Disposal Workflow for Chemicals with Unknown Hazards
References
Essential Safety and Logistical Information for Handling Derwentioside B
Disclaimer: A specific Safety Data Sheet (SDS) for Derwentioside B is not publicly available. The following guidance is based on general best practices for handling chemical compounds with unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling occurs.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes from dust, powders, and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Prevents skin contact with the substance. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles. |
| General Hygiene | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
-
Log the receipt of the chemical in your laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.[2]
-
Store in a designated and clearly marked location.
3. Handling and Use:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.
-
Avoid generating dust or aerosols.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For small spills of solid material, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered hazardous waste.
-
Segregate waste streams. For instance, keep solid waste separate from liquid waste.[3] Halogenated and non-halogenated solvent waste should also be collected in separate, compatible containers.[3]
2. Waste Collection and Labeling:
-
Collect waste in designated, leak-proof, and clearly labeled containers.
-
The label should include "Hazardous Waste," the chemical name (this compound), and the associated hazards (if known).
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4]
-
The SAA should have secondary containment to capture any potential leaks.
-
Keep waste containers securely closed except when adding waste.
4. Disposal Procedure:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
